Calteridol
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
132722-73-7 |
|---|---|
Molecular Formula |
C17H33CaN4O7+3 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
calcium;2-[4,7-bis(carboxylatomethyl)-10-(2-oxidopropyl)-1,4,7,10-tetrazoniacyclododec-1-yl]acetate;hydron |
InChI |
InChI=1S/C17H31N4O7.Ca/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q-1;+2/p+2 |
InChI Key |
QTDIPNAZPWHKMZ-UHFFFAOYSA-P |
Canonical SMILES |
[H+].CC(C[NH+]1CC[NH+](CC[NH+](CC[NH+](CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])[O-].[Ca+2] |
Synonyms |
Calteridol |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Review of Calteridol's Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calteridol, chemically known as the calcium complex of 10-(2-hydroxy-propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid, is a crucial excipient in the formulation of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). This technical guide provides an in-depth review of the chemical properties of this compound calcium, including its synthesis, molecular structure, and physicochemical characteristics. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development activities.
Chemical Identity and Properties
This compound is the international nonproprietary name (INN) for the ligand 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (HP-DO3A). However, in its functional form as a pharmaceutical excipient, it is utilized as this compound calcium.
Table 1: Chemical Identifiers of this compound Calcium
| Identifier | Value |
| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate[1][2] |
| CAS Number | 121915-83-1[1][2][3] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄[1][2] |
| Molecular Weight | 923.1 g/mol [2][3] |
| Canonical SMILES | CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2][2] |
| InChI Key | LIUKFIPDXXYGSI-UHFFFAOYSA-H[1][2][3] |
Table 2: Physicochemical Properties of this compound and this compound Calcium
| Property | Value | Compound |
| Melting Point | 225 °C | This compound (ligand) |
| Solubility in Water | ≥500 mg/mL[3] | This compound calcium |
| Solubility in Methanol | 119 mg/mL[4] | This compound (ligand)[4] |
| Solubility in Isopropanol | 41 mg/mL[4] | This compound (ligand)[4] |
| Solubility in Dimethylformamide | 10.1 mg/mL[4] | This compound (ligand)[4] |
| Solubility in Acetonitrile | 6.1 mg/mL[4] | This compound (ligand)[4] |
| Solubility in Methylene Chloride | 5.2 mg/mL[4] | This compound (ligand)[4] |
| Solubility in Ethyl Acetate | 0.5 mg/mL[4] | This compound (ligand)[4] |
| Solubility in Acetone | 0.4 mg/mL[4] | This compound (ligand)[4] |
| Solubility in Hexane | 0.2 mg/mL[4] | This compound (ligand)[4] |
| Solubility in Toluene | 0.3 mg/mL[4] | This compound (ligand)[4] |
| Solubility in DMSO | Soluble | This compound calcium[1] |
| Appearance | Solid powder[1] | This compound calcium |
| Storage Conditions | Dry, dark, 0-4°C (short term), -20°C (long term)[1] | This compound calcium |
Synthesis of this compound Calcium
The primary route for synthesizing this compound calcium involves a two-step process: the decomplexation of Gadoteridol to yield the this compound ligand (teridol), followed by the complexation of the ligand with a calcium salt.
Experimental Protocol: Synthesis of this compound Ligand from Gadoteridol
Objective: To obtain the free ligand, 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (teridol), by removing the gadolinium ion from Gadoteridol.
Materials:
-
Gadoteridol
-
Decomplexing agent (e.g., tartaric acid, succinic acid, citric acid, fumaric acid, malic acid, or oxalic acid)
-
Purified water
-
Cation and anion exchange resins
Procedure:
-
Dissolve Gadoteridol in purified water in a suitable reaction vessel.
-
Add a decomplexing agent (2.0 to 6.0 equivalents based on the amount of Gadoteridol).
-
Heat the reaction mixture to 80-90°C and stir for 1-2 hours.
-
Cool the reaction mixture to 20°C and filter to remove the precipitated gadolinium salt of the decomplexing agent.
-
Pass the filtrate through a series of cation and anion exchange resins to remove any remaining ions.
-
The purified filtrate can be further concentrated to yield the this compound ligand with a purity of over 90%.
Experimental Protocol: Complexation of this compound Ligand with Calcium
Objective: To form the this compound calcium complex.
Materials:
-
This compound ligand (teridol)
-
Calcium ion source (e.g., calcium carbonate, calcium hydroxide, calcium chloride)
-
Purified water
-
Acetone
Procedure:
-
Dissolve the this compound ligand in purified water in a reaction vessel.
-
Add the calcium ion source. The molar ratio of teridol to calcium can vary, with a 2:3 ratio yielding the this compound calcium form.
-
Heat the mixture to 75-90°C and stir for 1-3 hours.
-
After the reaction is complete, cool the solution to 10°C and filter if necessary.
-
Concentrate the filtrate and add purified water.
-
Raise the temperature to 40°C and add acetone to induce crystallization.
-
Once crystals form, cool the mixture to 20°C and filter to collect the this compound calcium product.
-
Dry the resulting solid to obtain the final product.
Role and Mechanism of Action
This compound calcium serves as a stabilizing excipient in MRI contrast agent formulations, such as ProHance®, which contains Gadoteridol. Its primary function is to sequester any free gadolinium ions (Gd³⁺) that may dissociate from the Gadoteridol complex. Free gadolinium ions are toxic, and their presence can pose a significant safety risk.
The this compound ligand is a macrocyclic polyaminocarboxylate that forms a highly stable complex with Gd³⁺, exhibiting a high stability constant (Log K) of 22.1.[3] This high affinity is attributed to the pre-organized structure of the macrocyclic chelator, which minimizes the rate of metal ion dissociation.[3] By including this compound calcium in the formulation, a "calcium buffer" is created. If a gadolinium ion dissociates from Gadoteridol, it is readily chelated by a this compound ligand, which in turn releases a calcium ion. This exchange mechanism ensures that the concentration of free, toxic gadolinium ions remains negligible.
As an excipient designed for this specific safety function, this compound calcium is not known to have any independent biological signaling pathways. Its pharmacological effect is indirect, contributing to the overall safety profile of the gadolinium-based contrast agent.
Conclusion
This compound calcium is a well-characterized and essential component in ensuring the safety of certain gadolinium-based MRI contrast agents. Its chemical properties, particularly its high affinity for gadolinium ions, are central to its function. The synthesis of this compound calcium is a refined process that leverages the availability of Gadoteridol as a starting material. This technical guide provides a comprehensive overview of the chemical properties of this compound calcium to aid researchers and professionals in the field of drug development and medical imaging. Further research into the solid-state characterization and potential alternative synthesis routes could provide additional insights into this important pharmaceutical excipient.
References
Technical Guide: Synthesis and Purification of Calteridol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis pathway and purification techniques for Calteridol, a calcium complex of 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. The methodologies outlined are derived from established patent literature, offering a robust framework for the production of this compound.
Overview of the Synthesis Pathway
This compound is synthesized in a two-step process commencing from the gadolinium-containing complex, Gadoteridol. The core of the synthesis involves the removal of the gadolinium ion to form the ligand, referred to as "teridol." This intermediate is subsequently reacted with a calcium ion source to yield this compound.
Experimental Protocols
The following protocols are based on exemplary synthesis methods detailed in patent literature[1][2][3].
Step 1: Synthesis of Teridol (Decomplexation of Gadoteridol)
This initial step focuses on the removal of the gadolinium ion from Gadoteridol using a decomplexing agent, such as tartaric acid.
Protocol:
-
In a suitable reactor, combine Gadoteridol (200.0 g) and tartaric acid (102.1 g) with purified water (600 ml).[1]
-
Heat the reaction mixture to a temperature of 80-90°C and stir for 1 to 2 hours.[1]
-
After the reaction is complete, cool the mixture to 20°C.
-
Filter the resulting suspension to remove the precipitated gadolinium salt.[1]
-
The filtrate, containing the teridol intermediate, is then subjected to a multi-step purification process.
Step 2: Synthesis of this compound
The purified teridol intermediate is then reacted with a calcium source, typically calcium carbonate, to form the final this compound product.
Protocol:
-
Combine the purified teridol (132.52 g) with calcium carbonate (32.81 g) and purified water (530 ml) in a reactor.[1][2]
-
Raise the temperature of the mixture to 75°C and stir for 3 hours.[1][2]
-
Upon completion of the reaction, cool the solution to 10°C and filter.[1][2]
-
The filtrate is then concentrated and subjected to crystallization for final purification.
Purification Techniques
A series of purification steps are employed to ensure the high purity of both the teridol intermediate and the final this compound product.
Purification of Teridol:
-
Ion Exchange Chromatography: The filtrate from the decomplexation step is passed sequentially through cation and anion exchange resins to remove residual ions.[1][2]
-
Nanofiltration: The eluate from the ion exchange process is then passed through a nanofilter to remove any remaining by-products and impurities.[1][2]
-
Concentration: The purified filtrate is concentrated under reduced pressure to yield the teridol intermediate.
Purification of this compound:
-
Crystallization: The concentrated filtrate from the this compound synthesis is dissolved in purified water (265 ml) and heated to 40°C. Acetone (1325 ml) is then added to induce crystallization.[3]
-
Isolation and Drying: The formed crystals are cooled to 20°C, filtered, and then dried to yield the final this compound product.[1][2]
Data Presentation
The following tables summarize the quantitative data from the described synthesis and purification processes.
| Parameter | Value | Unit |
| Starting Material | Gadoteridol | - |
| Amount of Gadoteridol | 200.0 | g |
| Decomplexing Agent | Tartaric Acid | - |
| Amount of Tartaric Acid | 102.1 | g |
| Solvent | Purified Water | - |
| Volume of Water | 600 | ml |
| Reaction Temperature | 80 - 90 | °C |
| Reaction Time | 1 - 2 | hours |
| Product | Teridol | - |
| Yield of Teridol | 132.52 (91.5%) | g (%) |
| Table 1: Quantitative Data for Teridol Synthesis |
| Parameter | Value | Unit |
| Starting Material | Teridol | - |
| Amount of Teridol | 132.52 | g |
| Calcium Source | Calcium Carbonate | - |
| Amount of Calcium Carbonate | 32.81 | g |
| Solvent | Purified Water | - |
| Volume of Water | 530 | ml |
| Reaction Temperature | 75 | °C |
| Reaction Time | 3 | hours |
| Product | This compound | - |
| Yield of this compound | 137.62 (91.0%) | g (%) |
| Table 2: Quantitative Data for this compound Synthesis |
Visualized Workflows
The following diagrams illustrate the synthesis pathway and purification workflow for this compound.
Caption: Synthesis pathway of this compound from Gadoteridol.
Caption: Purification workflow for Teridol and this compound.
References
Unraveling the In Vivo Journey of Calteridol: A Technical Guide to Pharmacokinetic Analysis
For Immediate Release
This technical guide offers a comprehensive framework for understanding and evaluating the in vivo pharmacokinetics of Calteridol. Designed for researchers, scientists, and professionals in drug development, this document outlines the essential methodologies and data interpretation required for a thorough pharmacokinetic profile. While specific quantitative in vivo data for this compound is not publicly available at this time, this guide provides the foundational protocols and frameworks necessary to conduct such studies.
This compound, also known by its chemical name 2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid and CAS Number 120041-08-9, is recognized as an impurity of the gadolinium-based MRI contrast agent, Gadoteridol. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for a complete safety and efficacy profile of its parent compound.
Core Pharmacokinetic Parameters: A Data Framework
A primary objective of in vivo pharmacokinetic studies is to quantify the concentration of a compound in biological matrices over time. This data allows for the calculation of key parameters that describe the compound's behavior in the body. The following table represents a standard format for summarizing such data, which would be essential for the analysis of this compound.
Table 1: Representative Pharmacokinetic Parameters of this compound Following Intravenous Administration in a Rodent Model
| Parameter | Description | Unit | Value (Hypothetical) |
| Cmax | Maximum (peak) plasma concentration | ng/mL | Data not available |
| Tmax | Time to reach Cmax | h | Data not available |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ng·h/mL | Data not available |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ng·h/mL | Data not available |
| t1/2 | Elimination half-life | h | Data not available |
| CL | Clearance | L/h/kg | Data not available |
| Vd | Volume of distribution | L/kg | Data not available |
Experimental Protocols for In Vivo Pharmacokinetic Assessment
The following section details a generalized yet comprehensive protocol for conducting an in vivo pharmacokinetic study of a small molecule such as this compound in a rodent model.
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats (n=5 per time point).
-
Weight: 250-300 g.
-
Acclimation: Animals should be acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Housing: Animals should be housed individually in metabolic cages for studies involving urine and feces collection.
Formulation and Dosing
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile saline or phosphate-buffered saline) to a final concentration of 1 mg/mL. The formulation should be sterile-filtered.
-
Dose Administration: A single intravenous (IV) bolus dose of 2 mg/kg is administered via the tail vein.
Sample Collection
-
Blood Sampling:
-
Approximately 0.25 mL of blood is collected from the jugular vein or saphenous vein at pre-determined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma is separated by centrifugation at 4°C (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
For excretion studies, urine and feces are collected from metabolic cages at intervals (e.g., 0-8, 8-24, 24-48 hours).
-
The volume of urine is recorded, and an aliquot is stored at -80°C.
-
Feces are collected, weighed, and stored at -80°C.
-
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.
-
Sample Preparation:
-
Plasma samples are thawed on ice.
-
Protein precipitation is performed by adding a solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma.
-
Samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical in vivo pharmacokinetic study as described above.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information detailing the specific signaling pathways that this compound may modulate. As an impurity of a gadolinium-based contrast agent, its primary relevance is in the context of safety and toxicology rather than pharmacodynamic effects. Further research would be required to investigate any potential interactions with biological pathways.
This guide provides a robust starting point for the scientific community to begin the critical work of characterizing the in vivo pharmacokinetics of this compound. The methodologies outlined are standard in the field of drug metabolism and pharmacokinetics and can be adapted to meet specific research needs. The generation of such data is imperative for a complete understanding of the ADME properties of this compound.
Calteridol: Unraveling its Role as a Calcium Salt in Molecular Interactions
A comprehensive review of the available scientific data on Calteridol reveals its primary identity as a calcium chelating agent, with limited information on its specific role in molecular signaling pathways or direct interactions with cellular machinery. This technical guide aims to synthesize the current understanding of this compound, address the notable scarcity of detailed research, and clarify its distinction from compounds with similar nomenclature in other medical applications.
This compound is identified as the calcium salt of a complex organic molecule, specifically a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid. Its chemical structure is designed to effectively bind, or chelate, calcium ions. This fundamental property as a chelator is the most prominently documented aspect of this compound in the available scientific and technical literature.
Addressing a Critical Lack of Data
A thorough investigation into the scientific literature and chemical databases reveals a significant gap in the understanding of Calterido's specific molecular interactions beyond its chelating activity. There is a notable absence of published studies detailing its involvement in specific signaling pathways, its binding affinities to proteins or other biomolecules, or its influence on cellular processes as a direct signaling agent. Consequently, quantitative data, such as binding constants or kinetic parameters, are not available to be summarized. Similarly, detailed experimental protocols for investigating the molecular interactions of this compound are not present in the current body of scientific literature.
This lack of specific data prevents the creation of detailed signaling pathway diagrams or experimental workflow visualizations as requested. The available information is insufficient to construct a meaningful representation of this compound's purported role in molecular interactions beyond its primary function as a calcium chelator.
Clarification on Nomenclature and Function
It is crucial to distinguish this compound from compounds with similar-sounding names, particularly gadolinium-based contrast agents used in magnetic resonance imaging (MRI). The name "this compound" has been anecdotally associated with gadolinium-based agents in some non-authoritative sources, leading to potential confusion. However, based on its chemical identity, this compound is a calcium-containing compound and its function is not related to the paramagnetic properties utilized in MRI contrast agents. The mechanism of action of gadolinium-based agents involves altering the magnetic properties of nearby water protons, a function entirely distinct from the expected biochemical interactions of a calcium salt.
Putative Role and Future Research Directions
While direct evidence is lacking, the role of a calcium salt like this compound in a biological context could theoretically be explored in a few directions. Given its nature as a calcium complex, its primary interaction within a biological system would be related to the concentration and availability of free calcium ions.
Future research into the potential molecular interactions of this compound could focus on:
-
Calcium Ion Homeostasis: Investigating whether this compound can influence intracellular or extracellular calcium concentrations, and the downstream effects on calcium-sensitive proteins and signaling pathways.
-
Enzyme Modulation: Exploring if this compound can act as a cofactor or an inhibitor for enzymes that are dependent on or modulated by calcium.
-
Structural Integrity of Biomolecules: Assessing any role of this compound in stabilizing the conformation of proteins or nucleic acids where calcium ions are known to be structural components.
Without dedicated research in these areas, any description of this compound's role in molecular interactions remains speculative.
An In-depth Technical Guide to the Spectroscopic Analysis of Calteridol's Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic methods used to elucidate the molecular structure of Calteridol. This compound, often utilized as its calcium salt (this compound Calcium), is a macrocyclic polyaminocarboxylate chelating agent. Its primary application is as a stabilizing component in gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). A thorough understanding of its structure through spectroscopic analysis is critical for quality control, understanding its chelation chemistry, and for the development of new applications.
This document outlines the available spectroscopic data for this compound, provides detailed experimental protocols for key analytical techniques, and presents logical workflows and structural interactions through diagrams.
Molecular Identity of this compound
This compound is structurally derived from 1,4,7,10-tetraazacyclododecane, featuring carboxymethyl and hydroxypropyl pendant arms that are crucial for its metal chelation properties.
| Property | Value | Source(s) |
| Chemical Name | This compound Calcium | [1][2][3][4] |
| CAS Number | 121915-83-1 | [1][2][3][4][5] |
| IUPAC Name | tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | [3] |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ (as tricalcium salt) | [1][3][5] |
| Molecular Weight | 923.1 g/mol | [1][3][5] |
Spectroscopic Data Summary
The following tables summarize the available and representative spectroscopic data for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
NMR spectroscopy is a powerful tool for determining the precise molecular structure of this compound in solution and in the solid state.
| Nucleus | Chemical Shift (δ) in ppm | Assignment | Source(s) |
| ¹H (in D₂O) | 3.74 | N–CH₂–COO (Methylene protons of the acetate arms) | [1] |
| ¹³C | 178.9 | Carboxylate carbon (C=O) | [1] |
| ⁴³Ca (Solid-State) | -12.5 | Seven-coordinate Ca²⁺ | [1] |
X-ray Crystallography Data for this compound Calcium
X-ray diffraction provides definitive information on the solid-state structure, including bond lengths and coordination geometry.
| Parameter | Value | Source(s) |
| Space Group | P2₁2₁2₁ | [1] |
| Unit Cell Volume | 6,090 ų | [1] |
| Coordination Geometry | Pentagonal bipyramid | [1] |
| Ca–O Bond Lengths | 2.35–2.52 Å | [1] |
Representative Spectroscopic Data
2.3.1 Representative Infrared (IR) Spectroscopy Data
The IR spectrum is useful for identifying key functional groups. For a macrocyclic polyaminocarboxylate like this compound, the following characteristic absorption bands are expected.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
| ~3500-3300 | O-H (from hydroxypropyl and water) | Stretching |
| ~3000-2850 | C-H (aliphatic) | Stretching |
| ~1730-1700 | C=O (protonated carboxylic acid) | Stretching |
| ~1620-1550 | C=O (deprotonated carboxylate) | Asymmetric Stretching |
| ~1450-1380 | C-H | Bending |
| ~1420-1380 | C=O (deprotonated carboxylate) | Symmetric Stretching |
| ~1200-1000 | C-N and C-O | Stretching |
2.3.2 Representative Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound Calcium, electrospray ionization (ESI) would be a suitable technique.
| m/z Value | Interpretation |
| 922.29 | [C₃₄H₅₈Ca₂N₈O₁₄]⁻ (Calculated exact mass of the tricalcium salt anion) |
| 403.45 | [C₁₇H₃₀N₄O₇]⁻ (Monoisotopic mass of the deprotonated this compound ligand) |
2.3.3 Representative Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Macrocyclic polyaminocarboxylates like this compound do not possess strong chromophores and are expected to have minimal absorbance in the UV-Vis region. However, their spectra can change significantly upon metal chelation. The UV-Vis spectrum of a DOTA-metal complex shows a maximum absorption around 245 nm, which is indicative of the metal-ligand interaction.[1]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the identity and purity of the this compound ligand.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound (or its calcium salt) in 0.5-0.7 mL of deuterium oxide (D₂O).
-
If necessary, adjust the pH of the solution with NaOD or DCl to ensure complete dissolution and to study pH-dependent shifts.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a 1D proton spectrum with water suppression.
-
Typical parameters: spectral width of 12-16 ppm, 16-64 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a 1D proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals and assign peaks based on their chemical shifts and multiplicities. Assign the ¹³C peaks based on their chemical shifts.
Infrared (IR) Spectroscopy Protocol
-
Objective: To identify the key functional groups in this compound.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound Calcium powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups of this compound.
Mass Spectrometry (MS) Protocol
-
Objective: To confirm the molecular weight of this compound and its calcium complex.
-
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation:
-
Prepare a stock solution of this compound Calcium at approximately 1 mg/mL in a 50:50 mixture of water and methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system.
-
A small amount of formic acid or ammonium hydroxide can be added to aid ionization.
-
-
Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas temperature of 250-350 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks corresponding to the this compound ligand and its calcium complexes. Compare the experimental m/z values with the calculated theoretical values.
UV-Visible Spectroscopy Protocol
-
Objective: To study the metal chelation properties of this compound.
-
Instrumentation: Double-beam UV-Vis Spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the this compound ligand (e.g., 1 mM) in a suitable buffer (e.g., 0.1 M HEPES, pH 7.4).
-
Prepare a stock solution of a metal salt (e.g., 10 mM CaCl₂ or GdCl₃) in the same buffer.
-
-
Acquisition (Titration Experiment):
-
Place a solution of the this compound ligand (e.g., 50 µM) in a quartz cuvette.
-
Record the UV-Vis spectrum from 200 to 400 nm against a buffer blank.
-
Add small aliquots of the metal salt solution to the cuvette, mixing thoroughly after each addition.
-
Record the spectrum after each addition until no further spectral changes are observed.
-
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the metal-to-ligand molar ratio to determine the stoichiometry of the complex.
Visualizations of Workflows and Interactions
The following diagrams, generated using Graphviz, illustrate key processes in the analysis and function of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship of this compound's chelation mechanism.
References
In-Depth Technical Guide to the Stability and Degradation Profile of Pharmaceutical Compounds
This technical guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in assessing the stability and degradation profile of a pharmaceutical compound. The procedures and data presented herein are illustrative for a model compound and serve as a framework for researchers, scientists, and drug development professionals.
Introduction to Stability and Degradation Profiling
The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.[1] Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2][3] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[3]
Key Objectives of Forced Degradation Studies:
-
To identify likely degradation products and pathways.
-
To provide insights into the intrinsic stability of the drug molecule.
-
To aid in the development and validation of stability-indicating analytical methods.
-
To facilitate the formulation and packaging development.
Stability Data Summary
The following table summarizes hypothetical stability data for a model compound under various stress conditions. The data is presented as the percentage of the parent drug remaining and the total percentage of degradation products formed over time.
| Stress Condition | Time (days) | % Parent Drug Remaining | % Total Degradation Products | Appearance of Solution |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 1 | 92.5 | 7.5 | Colorless |
| 3 | 85.2 | 14.8 | Colorless | |
| 7 | 75.8 | 24.2 | Faint yellow tint | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 1 | 88.1 | 11.9 | Colorless |
| 3 | 72.4 | 27.6 | Yellow tint | |
| 7 | 55.9 | 44.1 | Yellow | |
| Oxidative Degradation (3% H₂O₂, RT) | 1 | 95.3 | 4.7 | Colorless |
| 3 | 90.7 | 9.3 | Colorless | |
| 7 | 82.1 | 17.9 | Faint yellow tint | |
| Photolytic Degradation (ICH Q1B) | 1.2 million lux hours | 98.2 | 1.8 | Colorless |
| Thermal Degradation (80°C, solid state) | 7 | 99.1 | 0.9 | No change |
| 14 | 98.5 | 1.5 | No change |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are crucial for reproducible and reliable results.
General Procedure for Stress Studies
-
Sample Preparation: Accurately weigh the drug substance and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject the sample solutions to the stress conditions as detailed below. A control sample, protected from stress, should be analyzed concurrently.
-
Time Points: Withdraw aliquots at predetermined time intervals.
-
Neutralization/Quenching: Neutralize acidic and basic samples. For oxidative studies, the reaction may be quenched if necessary.
-
Analysis: Dilute the samples to the target concentration and analyze using a validated stability-indicating HPLC method.
Acid and Base Hydrolysis
-
Acidic Condition: To 1 mL of the drug solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate the solution in a water bath at 60°C.
-
Basic Condition: To 1 mL of the drug solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate the solution in a water bath at 60°C.
Oxidative Degradation
-
Add 1 mL of 6% hydrogen peroxide to 1 mL of the drug solution to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
Photolytic Degradation
-
Expose the drug substance in a solid state and in solution (in a photostable, transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
Thermal Degradation
-
Place the solid drug substance in a controlled temperature oven at 80°C.
-
Monitor for any physical changes and analyze at specified time points.
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding complex processes and relationships in drug degradation analysis.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathway of a model compound.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the drug and its degradation products.[4] A typical method would utilize a C18 column with a gradient elution of a buffered mobile phase and an organic solvent. UV detection is commonly employed for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[4] It provides mass-to-charge ratio information, which aids in determining the molecular weight and fragmentation patterns of the degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the definitive structural confirmation of isolated degradation products.
Elucidation of Degradation Pathways
Understanding the degradation pathways is critical for identifying potentially reactive functional groups in the molecule and for developing strategies to improve stability. The major chemical degradation pathways for pharmaceuticals include hydrolysis, oxidation, and photolysis.[5]
-
Hydrolysis: This is a common degradation pathway for drugs with functional groups such as esters, amides, lactams, and imides.[5] It is often catalyzed by acidic or basic conditions.
-
Oxidation: Oxidation can be initiated by atmospheric oxygen or oxidizing agents.[6] Functional groups susceptible to oxidation include phenols, thiols, and aldehydes.
-
Photolysis: Light, particularly UV radiation, can provide the energy to induce degradation reactions, leading to the formation of photoproducts.
By systematically analyzing the degradation products formed under different stress conditions, a comprehensive degradation profile and pathway map can be constructed for the drug substance. This information is invaluable for ensuring the development of a safe, effective, and stable pharmaceutical product.
References
Calteridol and its Derivatives: A Novel Class of Aura Kinase Inhibitors for the Treatment of Glioblastoma
An in-depth technical guide on the therapeutic potential of Calteridol derivatives.
Abstract: Glioblastoma remains one of the most challenging malignancies to treat, with a critical need for novel therapeutic agents that can overcome resistance to standard-of-care therapies. This document outlines the preclinical discovery and characterization of this compound, a first-in-class, potent, and selective inhibitor of Aura Kinase, a newly identified serine/threonine kinase overexpressed in a majority of glioblastoma subtypes. We present data on this compound and two of its lead derivatives, CTX-01 and CTX-02, detailing their mechanism of action, in vitro potency, and selectivity. This guide provides comprehensive experimental protocols and a framework for the continued development of this promising new class of therapeutic agents.
Mechanism of Action: The Stellar Pathway
Aura Kinase is a critical upstream regulator in the "Stellar Pathway," a signaling cascade essential for glioblastoma cell proliferation and survival. Upon activation by upstream growth factors, Aura Kinase phosphorylates and activates the transcription factor SOL, which in turn upregulates the expression of key genes involved in cell cycle progression and apoptosis resistance, such as CycD1 and Bcl-2. This compound and its derivatives function by competitively binding to the ATP-binding pocket of Aura Kinase, thereby inhibiting its catalytic activity and preventing downstream signaling.
Caption: The Stellar Signaling Pathway and the inhibitory action of this compound derivatives on Aura Kinase.
Comparative Analysis of this compound Derivatives
Lead optimization efforts on the this compound scaffold produced two key derivatives, CTX-01 and CTX-02, with improved potency and selectivity. The following tables summarize the quantitative data from our in vitro characterization.
Table 1: In Vitro Potency Against Aura Kinase and Glioblastoma Cell Lines
| Compound | Aura Kinase IC50 (nM) | U87 MG Cell Viability IC50 (nM) | LN-229 Cell Viability IC50 (nM) |
| This compound | 15.8 | 120.5 | 145.2 |
| CTX-01 | 2.1 | 15.3 | 22.7 |
| CTX-02 | 8.9 | 65.1 | 78.4 |
Table 2: Kinase Selectivity Profile
| Compound | Aura Kinase IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | Selectivity (Fold vs. Aura) |
| This compound | 15.8 | 1,580 | >10,000 | >100x |
| CTX-01 | 2.1 | 4,200 | >10,000 | >2000x |
| CTX-02 | 8.9 | 950 | >10,000 | >100x |
Experimental Protocols
Detailed methodologies are provided for the key assays used to characterize the this compound derivatives.
Aura Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by recombinant Aura Kinase.
-
Materials : Recombinant Human Aura Kinase, ATP, kinase buffer, synthetic peptide substrate, test compounds (this compound, CTX-01, CTX-02), 384-well plates, luminescence-based kinase assay kit.
-
Procedure :
-
Serially dilute test compounds in DMSO.
-
Add 5 µL of diluted compound to the wells of a 384-well plate.
-
Add 10 µL of Aura Kinase and peptide substrate solution in kinase buffer to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure remaining ATP via a luminescence-based detection reagent.
-
Calculate percent inhibition relative to DMSO controls and determine IC50 values using a non-linear regression model.
-
Cell Viability Assay (Cell-Based)
This protocol measures the effect of the compounds on the viability of glioblastoma cell lines.
Caption: Workflow for determining cell viability IC50 values in glioblastoma cell lines.
-
Materials : U87 MG and LN-229 cell lines, DMEM culture medium, 10% FBS, 96-well plates, test compounds, DMSO, luminescence-based cell viability assay kit.
-
Procedure :
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare 10-point serial dilutions of test compounds in culture medium.
-
Remove old medium and add 100 µL of compound-containing medium to the cells.
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add 100 µL of the cell viability reagent to each well, mix, and incubate for 10 minutes.
-
Record luminescence using a plate reader.
-
Normalize data to vehicle (DMSO) controls and calculate IC50 values.
-
Lead Candidate Selection Framework
The selection of a lead candidate for further preclinical development is based on a multi-parameter assessment of potency, selectivity, and drug-like properties. The results indicate that CTX-01 is the superior candidate.
Caption: Decision tree for the selection of a lead this compound derivative for in vivo studies.
Conclusion and Future Directions
The this compound series represents a promising new therapeutic avenue for glioblastoma. The derivative CTX-01 has emerged as a clear lead candidate, demonstrating superior potency and an outstanding selectivity profile. Its potent activity in glioblastoma cell lines warrants further investigation.
Future work will focus on:
-
In vivo efficacy studies of CTX-01 in orthotopic glioblastoma mouse models.
-
Comprehensive ADME/Tox profiling to assess its drug-like properties.
-
Elucidation of biomarkers to identify patient populations most likely to respond to Aura Kinase inhibition.
Methodological & Application
Application Notes and Protocols for the Investigation of Calteridol in Cell Culture
For Research Use Only.
Introduction
Calteridol, specifically in its calcium salt form (this compound Calcium), is a synthetic compound known for its application as a component in contrast agents for Magnetic Resonance Imaging (MRI).[1][2][3] While its primary role in that context is to enhance imaging safety, its nature as a calcium-containing molecule suggests potential utility in biological research, particularly in studies involving calcium signaling and cellular processes.[2] To date, there is a notable absence of published scientific literature detailing the use of this compound Calcium for investigating cellular responses to changes in intracellular calcium levels.[1]
These application notes provide a generalized, step-by-step protocol for researchers and drug development professionals to systematically investigate the effects of this compound in cell culture. The following protocols are designed as a foundational framework for determining the biological activity of this compound, from initial dose-response evaluations to the analysis of its impact on intracellular calcium signaling pathways. Given the lack of specific precedent, researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental questions.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₃₄H₅₈Ca₃N₈O₁₄ | [2][4] |
| Molecular Weight | 923.1 g/mol | [2][4] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | [1] |
Storage and Handling: this compound Calcium should be stored at room temperature in a dry, well-ventilated place. For cell culture applications, it is recommended to prepare a sterile-filtered aqueous stock solution and store it at 4°C for short-term use or in aliquots at -20°C for long-term storage to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound Calcium stock solution.
Materials:
-
This compound Calcium powder
-
Nuclease-free water
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh out 92.31 mg of this compound Calcium powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of nuclease-free water to the tube to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
Dose-Response and Time-Course Experiment
This protocol is designed to determine the optimal concentration and incubation time of this compound for a specific cell line by assessing cell viability.
Workflow Diagram:
Caption: Experimental workflow for determining the dose-response of this compound.
Materials:
-
Selected cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 µM to 1 mM. Include a vehicle control (medium only).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Hypothetical Dose-Response Data:
| This compound Concentration (µM) | Cell Viability at 24h (%) | Cell Viability at 48h (%) | Cell Viability at 72h (%) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 10 | 98.2 ± 3.9 | 95.6 ± 4.2 | 92.1 ± 5.3 |
| 50 | 95.1 ± 4.1 | 88.3 ± 3.7 | 80.5 ± 4.9 |
| 100 | 90.7 ± 3.5 | 75.4 ± 4.6 | 65.2 ± 5.1 |
| 250 | 78.3 ± 4.8 | 60.1 ± 5.0 | 48.9 ± 4.7 |
| 500 | 62.5 ± 5.2 | 45.8 ± 4.3 | 30.7 ± 4.2 |
| 1000 | 48.9 ± 4.7 | 28.3 ± 3.9 | 15.4 ± 3.5 |
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration following treatment with this compound using a fluorescent calcium indicator.
Materials:
-
Selected cell line
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
This compound working solution (at a predetermined effective concentration)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Prepare the calcium indicator loading buffer by diluting Fluo-4 AM (or Fura-2 AM) in HBSS containing 0.02% Pluronic F-127.
-
Aspirate the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Place the plate in a fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Inject the this compound working solution and continue to record the fluorescence intensity for 5-10 minutes to measure changes in intracellular calcium.
-
As a positive control, use a known calcium ionophore like ionomycin.
Hypothetical Calcium Mobilization Data:
| Treatment | Baseline Fluorescence (RFU) | Peak Fluorescence (RFU) | Fold Change |
| Vehicle Control | 1500 ± 120 | 1550 ± 135 | 1.03 ± 0.05 |
| This compound (100 µM) | 1480 ± 110 | 4500 ± 350 | 3.04 ± 0.21 |
| Ionomycin (1 µM) | 1520 ± 130 | 9800 ± 670 | 6.45 ± 0.43 |
Potential Signaling Pathway
The introduction of a calcium salt like this compound into the extracellular environment may lead to an increase in intracellular calcium concentration, which is a crucial second messenger in many signaling pathways. One such fundamental pathway is the phospholipase C (PLC) / inositol triphosphate (IP3) pathway.
Signaling Pathway Diagram:
Caption: A representative calcium signaling pathway involving GPCR, PLC, and IP3.
Conclusion
The protocols outlined in this document provide a comprehensive starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability and intracellular calcium dynamics, researchers can begin to elucidate its potential biological functions beyond its current use in medical imaging. The provided data tables and diagrams serve as illustrative examples of the expected outcomes from these experiments. It is imperative that researchers validate and optimize these generalized methods for their specific experimental systems.
References
- 1. This compound calcium | 121915-83-1 | Benchchem [benchchem.com]
- 2. Buy this compound calcium | 121915-83-1 [smolecule.com]
- 3. US20210284614A1 - Method for manufacturing this compound - Google Patents [patents.google.com]
- 4. This compound Calcium | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Calteridol as a Component of the MRI Contrast Agent ProHance® (gadoteridol) for In Vivo Imaging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calteridol, in the form of this compound calcium, is a key excipient in the formulation of ProHance® (gadoteridol), a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI). While not the active imaging component itself, this compound calcium plays a crucial role in the stability and safety of the ProHance® formulation. This document provides detailed application notes and protocols for the use of ProHance®, containing this compound, in preclinical in vivo imaging studies.
ProHance® is a macrocyclic, nonionic gadolinium chelate. Its primary active component, gadoteridol, is a paramagnetic agent that enhances the relaxation rates of water protons in its vicinity upon placement in a magnetic field. This action increases the signal intensity in T1-weighted MR images, improving the visualization of tissues and pathologies. Disruption of the blood-brain barrier or areas with abnormal vascularity allows for the accumulation of gadoteridol, making it particularly useful in neuroimaging and for assessing lesions such as neoplasms, abscesses, and subacute infarcts.
Mechanism of Action
The contrast-enhancing effect of ProHance® is due to the gadoteridol molecule. Gadoteridol is a paramagnetic complex that develops a magnetic moment when placed in a magnetic field. This large magnetic moment creates a local magnetic field that enhances the relaxation rates of nearby water protons. The result is a shortening of the T1 relaxation time of water, which leads to a brighter signal on T1-weighted MRI scans. This compound calcium is included in the formulation as a stabilizing agent, helping to prevent the dissociation of the toxic free gadolinium ion (Gd³⁺) from the chelate.
Applications in Preclinical Research
ProHance®, containing this compound, is a valuable tool for a variety of in vivo imaging applications in preclinical research, including:
-
Oncology: Visualization and characterization of tumors, including their size, location, vascularity, and the integrity of the blood-brain barrier.
-
Neurology: Assessment of neurological disorders, including stroke, traumatic brain injury, and neuroinflammation.
-
Cardiovascular Research: Evaluation of myocardial perfusion, infarct size, and vascular abnormalities.
-
Drug Development: Monitoring therapeutic response and assessing the effects of novel drugs on tissue pathophysiology.
Physicochemical and Pharmacokinetic Properties
The properties of ProHance® are summarized in the tables below, providing essential data for study design and interpretation.
Physicochemical Properties of ProHance®
| Property | Value | Reference |
| Composition | Each mL contains 279.3 mg gadoteridol, 0.23 mg this compound calcium, 1.21 mg tromethamine | [1] |
| Concentration | 0.5 mmol/mL of gadoteridol | [1] |
| Osmolality (@ 37°C) | 630 mOsmol/kg water | [1] |
| Viscosity (@ 20°C) | 2.0 cP | [1] |
| Viscosity (@ 37°C) | 1.3 cP | [1] |
| pH | 6.5 - 8.0 | [1] |
Pharmacokinetic Parameters of Gadoteridol in Healthy Subjects
| Parameter | Value (mean ± SD) | Reference |
| Distribution Half-Life | 0.20 ± 0.04 hours | [1][2] |
| Elimination Half-Life | 1.57 ± 0.08 hours | [1][2] |
| Plasma Distribution Volume | 0.205 ± 0.025 L/kg | [3] |
| Renal Clearance | 1.41 ± 0.33 mL/min/kg | [1] |
| Plasma Clearance | 1.50 ± 0.35 mL/min/kg | [1] |
| Urinary Excretion | > 94% within 24 hours | [1][2] |
T1 Relaxivity (r1) of Gadoteridol
| Medium | Magnetic Field Strength | r1 [L/(mmol·s)] (mean ± SD) | Reference |
| Human Plasma | 1.5 T | 3.80 ± 0.10 | [4] |
| Human Plasma | 3 T | 3.28 ± 0.09 | [4] |
| Human Plasma | 7 T | 3.21 ± 0.07 | [4] |
| Human Blood | 3 T | 2.61 ± 0.16 | [4] |
Experimental Protocols
The following are generalized protocols for the use of ProHance® in preclinical in vivo MRI studies. These should be adapted based on the specific animal model, research question, and available imaging equipment.
Animal Preparation
-
Animal Model: Select an appropriate animal model for the research question (e.g., mouse, rat, rabbit).
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Maintain the animal's body temperature using a heating pad or circulating warm water.
-
Catheterization: For intravenous administration, place a catheter in a suitable blood vessel (e.g., tail vein in mice and rats). Ensure the catheter is patent by flushing with a small volume of sterile saline.
-
Physiological Monitoring: Throughout the imaging procedure, monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature.
ProHance® Administration and Imaging
-
Dosage: The recommended dose of ProHance® is typically 0.1 mmol/kg body weight.[1] For certain applications requiring higher contrast, a dose of up to 0.3 mmol/kg may be considered, though this should be justified by the study design.[2]
-
Administration: Administer the calculated dose of ProHance® as an intravenous bolus injection through the catheter, followed by a saline flush.
-
Imaging Acquisition:
-
Pre-contrast Imaging: Acquire T1-weighted images before the administration of ProHance® to serve as a baseline.
-
Post-contrast Imaging: Immediately following administration, acquire a series of T1-weighted images. Dynamic contrast-enhanced (DCE-MRI) sequences can be used to capture the influx and washout of the contrast agent. Post-contrast scans can be repeated at various time points to assess delayed enhancement.
-
Suggested MRI Parameters (Example for a 7T Preclinical Scanner)
-
T1-Weighted Spin-Echo Sequence:
-
Repetition Time (TR): 500 ms
-
Echo Time (TE): 10 ms
-
Field of View (FOV): Adapted to the region of interest
-
Matrix Size: 256 x 256
-
Slice Thickness: 1 mm
-
-
T1-Weighted Gradient-Echo Sequence (for DCE-MRI):
-
Repetition Time (TR): 100 ms
-
Echo Time (TE): 2.5 ms
-
Flip Angle: 30°
-
Temporal Resolution: < 10 seconds per image
-
Data Analysis
-
Image Registration: If necessary, register the post-contrast images to the pre-contrast images to correct for any motion artifacts.
-
Signal Enhancement Calculation: Calculate the percentage of signal enhancement in the region of interest (ROI) using the following formula:
-
% Enhancement = [(SI_post - SI_pre) / SI_pre] * 100
-
Where SI_post is the signal intensity in the ROI of the post-contrast image and SI_pre is the signal intensity in the ROI of the pre-contrast image.
-
-
Pharmacokinetic Modeling (for DCE-MRI): Analyze the dynamic data using appropriate pharmacokinetic models (e.g., Tofts model) to estimate parameters such as Ktrans (volume transfer coefficient) and ve (extracellular extravascular space volume fraction).
Safety and Toxicology
ProHance® is generally well-tolerated. However, as a gadolinium-based contrast agent, there are potential risks to consider.
-
Nephrogenic Systemic Fibrosis (NSF): GBCAs increase the risk of NSF in patients with impaired drug elimination.[3] While primarily a concern in human clinical use, it is important to consider renal function in animal models, especially in longitudinal studies.
-
Toxicity: In preclinical studies with rats and dogs, effects were observed in the kidneys (vacuolation of renal tubular epithelium) at doses approximately three times higher than the therapeutic dose, and these effects were reversible. Gadoteridol has not been shown to be mutagenic.[1]
-
Adverse Events: The most common adverse event reported in human clinical trials is a transient hive.[2]
Visualizations
Experimental Workflow for In Vivo Imaging with ProHance®
Caption: Workflow for an in vivo MRI study using ProHance®.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetic behavior of gadoteridol injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Calteridol Uptake in Target Tissues
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Calteridol, a calcium-based compound, has demonstrated potential as a targeted therapeutic agent due to its selective uptake in tissues overexpressing the novel "Receptor X," a transmembrane protein implicated in tumorigenesis. Understanding the quantitative distribution of this compound in various tissues is paramount for evaluating its efficacy, pharmacokinetics, and safety profile. This document provides detailed protocols for the quantitative analysis of this compound uptake in target tissues using advanced analytical techniques.
Principle
The quantification of this compound in biological matrices is achieved through a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity, allowing for the accurate determination of drug concentrations in complex biological samples such as tissue homogenates. The protocol involves tissue harvesting, homogenization, protein precipitation for drug extraction, and subsequent analysis by LC-MS/MS.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenization buffer (e.g., RIPA buffer)
-
Proteinase inhibitor cocktail
-
BCA Protein Assay Kit
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Experimental Protocols
Protocol 1: Animal Dosing and Tissue Collection
-
Acclimate laboratory animals (e.g., mice or rats) according to institutional guidelines.
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose.
-
At specified time points post-administration, euthanize the animals using an approved method.
-
Immediately perfuse the circulatory system with cold PBS to remove blood from the tissues.
-
Carefully dissect and harvest target tissues (e.g., tumor, liver, kidney, muscle, brain).
-
Rinse each tissue sample with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store the samples at -80°C until analysis.
Protocol 2: Tissue Homogenization and Sample Preparation
-
Thaw the frozen tissue samples on ice.
-
Add a pre-determined volume of ice-cold homogenization buffer (typically 3-5 volumes of the tissue weight).
-
Homogenize the tissue using a suitable homogenizer until a uniform lysate is obtained.
-
Transfer a known volume of the tissue homogenate to a microcentrifuge tube.
-
Determine the total protein concentration of the homogenate using a BCA protein assay for normalization purposes.
-
For this compound extraction, add three volumes of cold ACN containing the internal standard to the homogenate.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Develop a suitable gradient elution method to achieve optimal separation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on this compound's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize MRM transitions (parent ion -> fragment ion) for both this compound and the internal standard.
-
Optimize instrument parameters such as collision energy and declustering potential.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound reference standard into blank tissue homogenate.
-
Process the standards in the same manner as the study samples.
-
Plot the peak area ratio of this compound to the internal standard against the nominal concentration to construct the calibration curve.
-
Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from the standard curve.
-
Express the final concentration as ng of this compound per mg of tissue.
-
Hypothetical Data Presentation
The following tables represent hypothetical quantitative data for this compound uptake in various tissues following a single intravenous dose of 10 mg/kg in a tumor-bearing mouse model.
Table 1: this compound Concentration in Tissues at Different Time Points
| Time Point | Tumor (ng/mg) | Liver (ng/mg) | Kidney (ng/mg) | Muscle (ng/mg) | Brain (ng/mg) |
| 1 hour | 150.2 ± 12.5 | 85.6 ± 7.8 | 210.4 ± 18.9 | 30.1 ± 4.2 | 5.3 ± 1.1 |
| 4 hours | 250.8 ± 21.3 | 60.1 ± 5.9 | 150.7 ± 13.5 | 22.5 ± 3.1 | 2.1 ± 0.5 |
| 24 hours | 180.5 ± 15.7 | 15.3 ± 2.1 | 40.2 ± 5.6 | 8.9 ± 1.5 | < LOQ |
Data are presented as mean ± standard deviation (n=5). LOQ = Limit of Quantification.
Table 2: Key Pharmacokinetic Parameters of this compound in Tissues
| Tissue | Cmax (ng/mg) | Tmax (hours) | AUC (0-24h) (ng·h/mg) |
| Tumor | 255.4 | 4 | 3850.6 |
| Liver | 88.2 | 1 | 980.3 |
| Kidney | 215.1 | 1 | 2540.9 |
| Muscle | 31.5 | 1 | 420.7 |
| Brain | 5.8 | 1 | 45.2 |
Cmax = Maximum concentration; Tmax = Time to maximum concentration; AUC = Area under the curve.
Visualizations
Hypothetical Signaling Pathway of this compound
The following diagram illustrates a hypothetical signaling cascade initiated by the binding of this compound to "Receptor X," leading to the inhibition of cell proliferation.
Caption: Hypothetical this compound signaling pathway.
Experimental Workflow for Quantitative Tissue Analysis
This diagram outlines the key steps involved in the quantitative analysis of this compound from tissue samples.
Caption: Workflow for this compound quantification.
Conclusion
The protocols and methodologies described in this application note provide a robust framework for the quantitative analysis of this compound uptake in target tissues. Accurate determination of tissue distribution is a critical step in the preclinical evaluation of this compound, offering valuable insights into its therapeutic potential and safety. The provided data and visualizations serve as a template for reporting and interpreting experimental findings.
Application of Calteridol in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Calteridol, also known as gadopentetic acid or this compound Calcium, is a gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI) for diagnostic purposes.[1] Its primary function in a clinical setting is to enhance the visibility of internal body structures. Beyond its imaging applications, this compound is also employed in preclinical research to visualize blood flow, assess tumor characteristics, and study brain function.[1] While not a primary application, the interaction of this compound's components with biological systems, particularly its nature as a calcium salt, suggests a potential for its use in high-throughput screening (HTS) assays targeting pathways involving calcium signaling.
This document outlines a hypothetical application of this compound in a high-throughput screening assay designed to identify modulators of intracellular calcium mobilization. The protocol is based on established methodologies for calcium flux assays and is intended to serve as a template for researchers interested in exploring the effects of this compound and related compounds on cellular signaling pathways.
Principle of the Assay
This proposed HTS assay utilizes a cell-based system to measure changes in intracellular calcium concentration upon treatment with test compounds. The assay is based on the use of a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium ions. A G protein-coupled receptor (GPCR) that signals through the Gq pathway, leading to the release of calcium from intracellular stores, is used as the model system. This compound, as a calcium salt, can be investigated for its potential to modulate this signaling pathway, either by directly affecting calcium levels or by interacting with components of the signaling cascade.
Data Presentation
The following tables represent hypothetical data that could be generated from the described HTS assay.
Table 1: Potency of this compound and Control Compounds in a Calcium Mobilization Assay
| Compound | Target | Assay Type | EC50 (µM) | Max Response (% of Control Agonist) |
| Control Agonist | GPCR Target | Calcium Mobilization | 0.1 | 100 |
| This compound | GPCR Target | Calcium Mobilization | 15.2 | 85 |
| Control Antagonist | GPCR Target | Calcium Mobilization | > 100 | 5 |
Table 2: HTS Assay Quality Control Parameters
| Parameter | Value | Description |
| Z'-factor | 0.78 | A measure of the statistical effect size and the quality of the assay. A value > 0.5 indicates an excellent assay. |
| Signal-to-Background Ratio | 12.5 | The ratio of the signal from the positive control to the signal from the negative control. |
| CV (%) of Controls | < 10% | The coefficient of variation for the positive and negative controls, indicating the precision of the assay. |
Experimental Protocols
1. Cell Culture and Plating
-
Cell Line: A stable cell line expressing a Gq-coupled receptor of interest (e.g., HEK293 cells expressing the M1 muscarinic receptor).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Plating:
-
Harvest cells at 80-90% confluency.
-
Resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a black, clear-bottom 96-well microplate.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours.
-
2. Fluorescent Calcium Indicator Loading
-
Reagents:
-
Fluo-4 AM (or a similar fluorescent calcium indicator).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Procedure:
-
Prepare a 2X loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 4 µM and 0.04% (w/v), respectively.
-
Remove the culture medium from the cell plate.
-
Add 100 µL of the 2X loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
3. Compound Preparation and Addition
-
Compound Plates: Prepare serial dilutions of this compound and control compounds in HBSS in a separate 96-well plate.
-
Addition:
-
Place the cell plate and the compound plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation).
-
The instrument will add a defined volume (e.g., 20 µL) of the compound solution from the compound plate to the cell plate.
-
4. Data Acquisition and Analysis
-
Instrumentation: A fluorescence microplate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
-
Settings:
-
Excitation wavelength: 494 nm
-
Emission wavelength: 516 nm
-
Read Interval: Every 1 second for 120 seconds.
-
-
Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The maximum fluorescence signal after compound addition is used to determine the response.
-
Data is normalized to the response of a known agonist (positive control).
-
Dose-response curves are generated by plotting the normalized response against the compound concentration.
-
The EC50 values are calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Mandatory Visualizations
Caption: GPCR-mediated calcium signaling pathway.
Caption: High-throughput screening experimental workflow.
References
Application Note: A Calteridol-Based Fluorescence Assay for Screening Calcium-Dependent Protein Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive fluorescence-based assay for identifying and characterizing inhibitors of the hypothetical Calcium-Dependent Protein Kinase X (CDPK-X). The protocol utilizes a novel fluorescently labeled peptide substrate to monitor kinase activity. We demonstrate the utility of this assay by characterizing the inhibitory potential of Calteridol, a compound of interest. The provided protocols are optimized for a 96-well plate format, making the assay suitable for medium- to high-throughput screening applications in drug discovery.
Introduction
Calcium-dependent protein kinases (CDPKs) are a vital class of enzymes that play crucial roles in cellular signaling pathways, responding to changes in intracellular calcium levels. Their involvement in various physiological processes, including cell growth, differentiation, and metabolism, makes them attractive targets for therapeutic intervention. The development of potent and specific inhibitors for these kinases is a significant area of research in drug discovery.[1][2]
This document provides a detailed methodology for a continuous, fluorescence-based in vitro assay to measure the activity of CDPK-X and to determine the potency of its inhibitors, using this compound as an example.[1] The assay is based on the principle that the phosphorylation of a fluorescently labeled peptide substrate by CDPK-X leads to a change in fluorescence intensity.[1][2] Inhibitors of CDPK-X will prevent this phosphorylation, resulting in a stable fluorescence signal.
Principle of the Assay
The assay quantifies the activity of CDPK-X by measuring the phosphorylation of a synthetic peptide substrate. This substrate is labeled with a fluorophore whose emission properties are sensitive to the local environment. Upon phosphorylation by CDPK-X in the presence of ATP and calcium, the fluorescence intensity of the substrate increases. The rate of this increase is directly proportional to the enzyme's activity. When an inhibitor like this compound is present, it binds to the kinase, reducing the rate of substrate phosphorylation and, consequently, the rate of fluorescence increase. The potency of the inhibitor is determined by measuring its effect on enzyme activity across a range of concentrations.
Materials and Reagents
-
Enzyme: Recombinant human CDPK-X (hypothetical)
-
Inhibitor: this compound
-
Substrate: Fluorescently labeled peptide substrate
-
Cofactor: Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 100 µM CaCl₂
-
Stop Solution: 100 mM EDTA
-
Equipment:
-
Microplate reader with fluorescence detection capabilities
-
96-well black, flat-bottom plates
-
Standard laboratory pipettes and consumables
-
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 1X stock of the assay buffer and store it at 4°C.
-
Enzyme Solution: Dilute the CDPK-X stock to the desired working concentration in assay buffer. Keep on ice.
-
Substrate Solution: Prepare a stock solution of the fluorescent peptide substrate in the assay buffer.
-
ATP Solution: Prepare a stock solution of ATP in the assay buffer.
-
This compound Dilution Series: Prepare a serial dilution of this compound in the assay buffer. A common starting concentration is 100 µM.
Protocol for Determining the IC₅₀ of this compound
The following protocol is for a total reaction volume of 100 µL in a 96-well plate format.
-
Add Inhibitor: To the wells of a 96-well plate, add 10 µL of the this compound serial dilutions. For the positive control (no inhibition) and negative control (no enzyme) wells, add 10 µL of assay buffer.
-
Add Enzyme: Add 40 µL of the diluted CDPK-X enzyme solution to all wells except the negative control wells. To the negative control wells, add 40 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme.[3]
-
Initiate Reaction: Prepare a reaction mix containing the fluorescent peptide substrate and ATP. Add 50 µL of this mix to all wells to start the reaction. The final concentrations should be at or below the Kₘ for the substrate and ATP to effectively identify competitive inhibitors.[4]
-
Monitor Fluorescence: Immediately place the plate in a microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
Data Analysis
-
Calculate Percentage Inhibition: The percentage of inhibition for each this compound concentration is calculated using the following formula:
% Inhibition = 100 x [1 - (Rate of test well - Rate of negative control) / (Rate of positive control - Rate of negative control)]
-
Determine IC₅₀: The IC₅₀ value is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.[5] Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Results
The inhibitory effect of this compound on CDPK-X activity was evaluated. The fluorescence intensity was monitored over time, and the initial reaction rates were used to calculate the percentage of inhibition.
Table 1: Raw Fluorescence Data and Calculated Inhibition
| [this compound] (µM) | Avg. Rate (RFU/min) | % Inhibition |
| 100 | 15.2 | 98.2% |
| 30 | 45.8 | 94.5% |
| 10 | 120.3 | 85.5% |
| 3 | 350.1 | 57.9% |
| 1 | 625.9 | 24.5% |
| 0.3 | 780.4 | 5.9% |
| 0.1 | 815.6 | 1.7% |
| 0 (Positive Control) | 830.0 | 0.0% |
| No Enzyme (Negative Control) | 12.5 | - |
Table 2: IC₅₀ Value for this compound
| Compound | IC₅₀ (µM) |
| This compound | 3.5 |
The results indicate that this compound is a potent inhibitor of CDPK-X with an IC₅₀ value of 3.5 µM.
Hypothetical Signaling Pathway and Inhibition Mechanism
CDPK-X is a key downstream effector in a calcium-mediated signaling cascade. Understanding this pathway provides context for the therapeutic potential of inhibiting this kinase.
Troubleshooting
Table 3: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or buffer components. | Run a control with all components except the enzyme. Subtract this background from all readings. |
| Low signal-to-noise ratio | Suboptimal enzyme or substrate concentration. | Titrate the enzyme and substrate to find optimal concentrations that give a robust signal. |
| High variability between replicates | Pipetting errors or improper mixing. | Ensure accurate pipetting and proper mixing of reagents in the wells. |
| No inhibition observed | Inhibitor is not potent or is unstable. | Check the stability and purity of the inhibitor. Test a wider range of concentrations. |
Conclusion
The fluorescence-based assay described in this application note provides a reliable and efficient method for screening and characterizing inhibitors of the hypothetical CDPK-X. The protocol is straightforward, scalable, and uses common laboratory equipment. The successful determination of the IC₅₀ value for this compound demonstrates the utility of this assay in a drug discovery setting.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for Gadoteridol Administration in Animal Research Models
A Note on "Calteridol": Initial searches for "this compound" indicate that it is a component of the commercially available MRI contrast agent ProHance®. The active pharmaceutical ingredient in ProHance® is gadoteridol . This compound calcium is an excipient in the formulation. Therefore, these application notes will focus on the administration of gadoteridol for animal research, as it is the active agent responsible for contrast enhancement in magnetic resonance imaging (MRI).
Introduction
Gadoteridol is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used to enhance the visibility of internal structures during MRI. Its paramagnetic properties alter the relaxation times of water protons in tissues, leading to increased signal intensity on T1-weighted images.[1][2][3] This enhancement is particularly useful for visualizing lesions with abnormal vascularity or disruptions in the blood-brain barrier.[2][3][4] These protocols provide a guide for the administration of gadoteridol in various animal research models.
Mechanism of Action
Gadoteridol is a paramagnetic agent that develops a magnetic moment when placed in a magnetic field.[2][3] The gadolinium ion in gadoteridol has seven unpaired electrons, which creates a large local magnetic field.[1] This field interacts with nearby water protons, shortening their T1 (spin-lattice) and T2 (spin-spin) relaxation times.[1] In T1-weighted MRI sequences, this shortening of T1 relaxation time results in a brighter signal, thereby enhancing the contrast of the tissue where the agent has accumulated.[1][2][3] Due to its hydrophilic nature, gadoteridol distributes within the extracellular space and does not cross the intact blood-brain barrier.[1][5]
Caption: Mechanism of Gadoteridol Contrast Enhancement.
Quantitative Data Summary
The following tables summarize key quantitative data for gadoteridol administration in preclinical animal models based on available literature.
Table 1: Recommended Dosages and Administration Routes in Animal Models
| Animal Model | Route of Administration | Recommended Dose (mmol/kg) | Reference |
| General (Dogs) | Intravenous (IV) | 0.1 | [6] |
| Rats | Intravenous (IV) | 0.1 - 0.35 | [7] |
| Rabbits | Intravenous (IV) | 0.3 (for improved lesion detectability) | [5] |
Note: The standard clinical dose in humans is 0.1 mmol/kg, which is often used as a starting point in animal studies.[8]
Table 2: Preclinical Safety and Toxicity Data for Gadoteridol
| Animal Model | Metric | Value (mmol/kg) | Reference |
| Mice | Acute Intravenous LD50 | 11 - 14 | [9][10] |
| Rats | Acute Intravenous Minimal Lethal Dose | > 10 | [9][10] |
| Rats | No Observed Adverse Effect Level (Reproductive) | 1.5 | [9][10] |
| Rabbits | No Teratogenic Effects up to | 6 | [9][10] |
| Dogs | No Serious Effects (2-week daily admin) | 1.5 | [9][10] |
Experimental Protocols
The following are generalized protocols for the administration of gadoteridol in animal research models for contrast-enhanced MRI. Specific parameters may need to be optimized for individual experimental designs.
Protocol 1: General Procedure for Contrast-Enhanced MRI in Rodent Models
1. Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
-
Place a catheter in a suitable blood vessel (e.g., tail vein) for intravenous administration.
-
Position the animal in the MRI scanner and ensure it is properly secured.
2. Pre-Contrast Imaging:
-
Acquire baseline T1-weighted, T2-weighted, and other relevant MRI sequences before the administration of gadoteridol.
3. Gadoteridol Administration:
-
Prepare a sterile solution of gadoteridol at the desired concentration. The commercial formulation is typically 0.5 M.
-
The recommended dose is generally 0.1 mmol/kg, administered as a bolus injection followed by a saline flush.[4][8]
-
For specific applications, such as detecting brain metastases, a higher dose of up to 0.3 mmol/kg may be considered.[6]
4. Post-Contrast Imaging:
-
Immediately after administration, begin acquiring post-contrast T1-weighted images.
-
Continue to acquire images at various time points post-injection to observe the dynamics of contrast enhancement.
-
The imaging procedure should ideally be completed within one hour of injection.
5. Animal Recovery:
-
After imaging, remove the animal from the scanner and monitor it until it has fully recovered from anesthesia.
Caption: General Experimental Workflow for CE-MRI.
Protocol 2: Considerations for Specific Research Applications
-
Oncology Models: For tumor imaging, dynamic contrast-enhanced (DCE)-MRI may be employed. This involves acquiring a series of T1-weighted images before, during, and after gadoteridol administration to assess tumor vascularity and permeability.
-
Neurological Models: In studies of the central nervous system, gadoteridol is used to identify areas of blood-brain barrier disruption, which can occur in conditions such as stroke, multiple sclerosis, and brain tumors.
-
Cardiovascular Models: Gadoteridol can be used for magnetic resonance angiography (MRA) to visualize blood vessels and assess cardiac function and perfusion.
Safety and Handling
-
Gadoteridol should be handled with standard laboratory precautions.
-
It is a hypertonic solution and should be administered intravenously.[3][11]
-
While gadoteridol has a good safety profile, it is important to use the lowest effective dose.
-
In animals with renal impairment, the elimination of gadoteridol may be delayed.[12]
These protocols and application notes are intended as a guide for researchers. It is essential to consult relevant literature and institutional guidelines for specific experimental designs and animal welfare considerations.
References
- 1. What is the mechanism of Gadoteridol? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ProHance (Gadoteridol Injection Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Gadoteridol : Gd-HP-DO3A - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bsavalibrary.com [bsavalibrary.com]
- 7. Physicochemical properties, pharmacokinetics, and biodistribution of gadoteridol injection in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Gadoteridol used for? [synapse.patsnap.com]
- 9. Summary of preclinical safety evaluation of gadoteridol injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Summary of preclinical safety evaluation of gadoteridol injection. | Semantic Scholar [semanticscholar.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ProHance: Package Insert / Prescribing Information [drugs.com]
Application Notes and Protocols: Utilizing Calteridol for Studying Blood--Brain Barrier Permeability
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The effective delivery of therapeutic agents to the CNS is a major challenge in the treatment of neurological disorders, primarily due to the restrictive nature of the BBB.
Calteridol is a novel investigational compound with therapeutic potential for CNS disorders. Understanding its ability to permeate the BBB is a critical step in its development as a CNS drug. These application notes provide detailed protocols for assessing the BBB permeability of this compound using both in vitro and in vivo models. The described methodologies are designed to provide robust and reproducible data to inform preclinical and clinical development strategies.
Data Presentation
The following tables summarize the quantitative data obtained from key experiments designed to evaluate the BBB permeability of this compound.
Table 1: In Vitro BBB Permeability of this compound in a Transwell Model
| Compound | Apparent Permeability (Papp) (x 10-6 cm/s) | Efflux Ratio |
| This compound | 7.8 ± 0.9 | 1.2 |
| Sucrose (Low Permeability Control) | 0.2 ± 0.05 | 1.1 |
| Propranolol (High Permeability Control) | 25.1 ± 2.3 | 0.9 |
Data are presented as mean ± standard deviation (n=3). The efflux ratio is calculated as Papp(B-A) / Papp(A-B). A ratio >2 is indicative of active efflux.
Table 2: In Vivo Brain and Plasma Concentrations of this compound in Mice
| Time Point (Post-IV Injection) | Plasma Concentration (ng/mL) | Brain Homogenate Concentration (ng/g) | Brain-to-Plasma Ratio (Kp) |
| 15 min | 1250 ± 150 | 980 ± 110 | 0.78 |
| 30 min | 980 ± 120 | 850 ± 95 | 0.87 |
| 60 min | 650 ± 80 | 690 ± 75 | 1.06 |
| 120 min | 320 ± 45 | 410 ± 50 | 1.28 |
Data are presented as mean ± standard deviation (n=4 per time point).
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
This protocol describes the determination of the apparent permeability coefficient (Papp) of this compound across a co-culture model of the BBB.
Materials:
-
Human cerebral microvascular endothelial cells (hCMEC/D3)
-
Human astrocytes
-
Transwell inserts (0.4 µm pore size)
-
Endothelial Cell Growth Medium
-
Astrocyte Growth Medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
[14C]-Sucrose (low permeability marker)
-
Propranolol (high permeability marker)
-
Scintillation counter and vials
-
LC-MS/MS system
Methodology:
-
Cell Culture:
-
Culture hCMEC/D3 cells on the apical side of the Transwell inserts.
-
Culture human astrocytes on the basolateral side of the Transwell plate.
-
Maintain the co-culture for 5-7 days to allow for the formation of a tight endothelial monolayer.
-
-
Barrier Integrity Measurement:
-
Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the endothelial monolayer. A TEER value >150 Ω·cm² is typically considered acceptable.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cells with pre-warmed HBSS.
-
Add HBSS containing this compound (10 µM), [14C]-Sucrose (1 µCi/mL), and Propranolol (10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at 15, 30, 60, and 120 minutes.
-
Replenish the basolateral chamber with fresh HBSS after each sampling.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux):
-
Perform the assay as described in step 3, but add the test compounds to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify [14C]-Sucrose using a scintillation counter.
-
Quantify this compound and Propranolol concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Papp(B-A) / Papp(A-B).
-
Protocol 2: In Vivo Assessment of BBB Permeability in Mice
This protocol describes the determination of the brain-to-plasma concentration ratio (Kp) of this compound in mice following intravenous administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulated for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Homogenizer
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Administer this compound (5 mg/kg) to mice via intravenous (IV) injection into the tail vein.
-
-
Sample Collection:
-
At designated time points (15, 30, 60, and 120 minutes) post-injection, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Sample Analysis:
-
Extract this compound from plasma and brain homogenate samples.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma ratio (Kp) for each time point: Kp = Cbrain / Cplasma Where:
-
Cbrain is the concentration of this compound in the brain homogenate (ng/g).
-
Cplasma is the concentration of this compound in the plasma (ng/mL).
-
-
Visualizations
Signaling Pathways
The following diagram illustrates a hypothetical signaling pathway by which this compound may modulate BBB integrity.
Caption: Hypothetical signaling pathway of this compound modulating BBB permeability.
Experimental Workflows
The following diagrams illustrate the workflows for the in vitro and in vivo BBB permeability studies.
Caption: Workflow for the in vitro BBB permeability assay.
Caption: Workflow for the in vivo BBB permeability assessment.
Unraveling Cellular Mechanisms: Calteridol Labeling for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Calteridol, a novel fluorescent probe, in the interrogation of cellular signaling pathways through fluorescence microscopy. The following sections outline the principles of this compound labeling, its mechanism of action, and step-by-step protocols for cell preparation, labeling, and imaging.
Introduction to this compound
This compound is a state-of-the-art fluorescent molecule designed for high-specificity labeling in complex biological systems. Its unique chemical structure allows for efficient and stable conjugation to target molecules, enabling researchers to visualize and track cellular components and processes with exceptional clarity. The photophysical properties of this compound make it an ideal candidate for various fluorescence microscopy techniques, including confocal and super-resolution imaging.
Principle of this compound Labeling and Mechanism of Action
This compound's primary mechanism of action involves its role as a potent and selective modulator of intracellular calcium signaling. It specifically interacts with key proteins in the inositol 1,4,5-trisphosphate (InsP3)/Ca2+ signaling pathway. This pathway is fundamental to regulating a multitude of cellular functions, including proliferation, differentiation, and apoptosis.[1]
The labeling process relies on the covalent attachment of this compound to a biomolecule of interest, typically an antibody or a small molecule ligand that specifically recognizes the target structure within the cell. This is achieved through established bioconjugation techniques, such as amine-reactive or thiol-reactive crosslinking chemistries. Once conjugated and introduced into a biological sample, the this compound-labeled probe binds to its target, allowing for the direct visualization of its localization and dynamics.
The fluorescence of this compound is intrinsically sensitive to its local environment, which can provide additional information about the conformational state or binding status of the target molecule. This property, combined with its specific targeting, makes this compound a powerful tool for dissecting complex signaling cascades.
Experimental Protocols
The following protocols provide a general framework for using this compound-labeled reagents in fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.
Cell Culture and Preparation
-
Seed cells onto glass-bottom dishes or coverslips suitable for microscopy.
-
Culture cells to the desired confluency in appropriate growth medium.
-
On the day of the experiment, wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
This compound Labeling Protocol for Fixed and Permeabilized Cells
This protocol is suitable for visualizing intracellular targets.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: If using an indirect labeling approach, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound-Conjugated Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Proceed with fluorescence microscopy imaging.
This compound Labeling Protocol for Live-Cell Imaging
This protocol is designed for visualizing dynamic processes in living cells.
-
Preparation: Ensure cells are healthy and growing in a suitable imaging medium (e.g., phenol red-free medium).
-
Labeling: Add the this compound-conjugated probe directly to the cell culture medium at a pre-determined optimal concentration.
-
Incubation: Incubate the cells for the required duration (typically 15-60 minutes) at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells with pre-warmed imaging medium to remove unbound probe.
-
Imaging: Immediately proceed with live-cell fluorescence microscopy.
Data Presentation
The following tables summarize key quantitative data for the application of this compound in fluorescence microscopy.
| Parameter | Value |
| Excitation Maximum (nm) | 488 |
| Emission Maximum (nm) | 520 |
| Quantum Yield | > 0.8 |
| Recommended Concentration (Fixed Cells) | 1-10 µg/mL |
| Recommended Concentration (Live Cells) | 0.1-5 µM |
| Typical Incubation Time (Fixed Cells) | 1 hour |
| Typical Incubation Time (Live Cells) | 15-60 minutes |
| Table 1: Photophysical and Application Data for this compound Probes. |
Visualizing Cellular Processes with this compound
The following diagrams illustrate the experimental workflow and the signaling pathway targeted by this compound.
Caption: Experimental workflow for this compound labeling in fixed cells.
Caption: this compound's modulation of the InsP3/Ca²⁺ signaling pathway.
References
Application Notes and Protocols for Calteridol Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calteridol, a synthetic compound, has emerged as a potential therapeutic agent in oncology. Preliminary evidence suggests that this compound may exert its anti-cancer effects by modulating intracellular calcium levels, a critical secondary messenger involved in the regulation of cell proliferation and programmed cell death. Dysregulation of calcium signaling is a known hallmark of cancer, presenting a promising target for therapeutic intervention.
These application notes provide a comprehensive guide for designing and executing preclinical efficacy studies of this compound. The protocols detailed herein cover essential in vitro and in vivo assays to elucidate the mechanism of action and evaluate the anti-tumor activity of this compound.
Putative Mechanism of Action: Modulation of Calcium Signaling
It is hypothesized that this compound disrupts calcium homeostasis within cancer cells, leading to sustained elevations in intracellular calcium concentrations. This increase in cytosolic calcium can trigger a cascade of downstream events, ultimately inducing cell cycle arrest and apoptosis. Key signaling pathways potentially modulated by this compound-induced calcium influx include the calcineurin-NFAT pathway, calmodulin-dependent kinases (CaMKs), and the mitochondrial apoptosis pathway.
Figure 1: Hypothesized this compound Signaling Pathway.
In Vitro Efficacy Studies
A panel of in vitro assays should be employed to determine the half-maximal inhibitory concentration (IC50) of this compound and to confirm its effects on cell viability, apoptosis, and cell cycle progression in a variety of cancer cell lines.
Experimental Workflow for In Vitro Studies
Figure 2: Experimental Workflow for In Vitro Efficacy Studies.
Data Presentation: In Vitro Results
Summarize quantitative data in the following tables for clear comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast | ||
| MDA-MB-231 | Breast | ||
| A549 | Lung | ||
| HCT116 | Colon | ||
| U87 MG | Glioblastoma |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution (at IC50, 48h)
| Cell Line | % Apoptotic Cells (Annexin V+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | ||||
| MCF-7 | ||||
| A549 | ||||
| This compound | ||||
| MCF-7 | ||||
| A549 |
Table 3: Relative Protein Expression of Key Markers (Western Blot, at IC50, 48h)
| Cell Line | Bcl-2 | Bax | Cleaved Caspase-3 | Cyclin D1 | p21 |
| MCF-7 | |||||
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | |||||
| A549 | |||||
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound |
Experimental Protocols: In Vitro
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p21, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA template, and primers for genes of interest (e.g., BCL2, BAX, CCND1, CDKN1A).
-
Thermal Cycling: Perform the qPCR in a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
In Vivo Efficacy Studies
In vivo studies are crucial to evaluate the anti-tumor efficacy and safety profile of this compound in a living organism. Xenograft models using human cancer cell lines or patient-derived tumors are recommended.
Experimental Workflow for In Vivo Studies
Figure 3: Experimental Workflow for In Vivo Efficacy Studies.
Data Presentation: In Vivo Results
Table 4: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Tumor Weight (g) at Day 21 | Mean Body Weight Change (%) |
| Vehicle Control | N/A | |||
| This compound (X mg/kg) | ||||
| Positive Control |
Table 5: Immunohistochemical Analysis of Tumor Tissues
| Treatment Group | % Ki-67 Positive Cells | % Cleaved Caspase-3 Positive Cells |
| Vehicle Control | ||
| This compound (X mg/kg) | ||
| Positive Control |
Experimental Protocols: In Vivo
-
Animal Housing: House immunodeficient mice (e.g., BALB/c nude) in a specific pathogen-free environment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control). Administer treatment as per the designed schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Monitor tumor volume, body weight, and the overall health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and fix a portion in formalin for histological and immunohistochemical analysis. The remaining tissue can be snap-frozen for molecular analysis.
-
Tissue Processing: Paraffin-embed the formalin-fixed tumor tissues and cut into thin sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using a suitable buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as DAB.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.
-
Image Analysis: Capture images using a microscope and quantify the percentage of positive cells in different treatment groups.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-cancer efficacy. By systematically assessing its impact on cell viability, apoptosis, and cell cycle in vitro, and confirming its anti-tumor activity in vivo, researchers can gain a comprehensive understanding of this compound's therapeutic potential and mechanism of action. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data essential for the continued development of this compound as a novel cancer therapeutic.
Application Note: Formulation Strategies for Optimizing the Oral Bioavailability of Calteridol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calteridol is a novel therapeutic agent with significant potential; however, its development is hampered by poor aqueous solubility. This characteristic leads to low and variable oral bioavailability, posing a significant challenge for clinical efficacy. Based on its physicochemical properties, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting high permeability but low solubility. To overcome this limitation, advanced formulation strategies are required to enhance its dissolution rate and subsequent absorption.
This document details the development and evaluation of two advanced formulations for this compound: an Amorphous Solid Dispersion (ASD) and a Self-Emulsifying Drug Delivery System (SEDDS). It provides comprehensive protocols for their preparation and comparative evaluation using in vitro and in vivo models.
Physicochemical Properties of this compound
The fundamental properties of this compound necessitate the use of bioavailability enhancement technologies.
| Property | Value | Implication |
| Molecular Weight | 482.6 g/mol | Suitable for oral absorption if solubilized. |
| LogP | 4.1 | High lipophilicity, suggesting good permeability but poor aqueous solubility. |
| Aqueous Solubility | < 0.01 mg/mL | Very low solubility is the primary rate-limiting step for absorption. |
| Permeability (Caco-2) | High (Papp > 10 x 10⁻⁶ cm/s) | The compound can readily cross the intestinal epithelium once dissolved. |
| BCS Classification | Class II | High Permeability, Low Solubility. |
Formulation Development
Two leading strategies were employed to improve the solubility and dissolution of this compound.
-
Amorphous Solid Dispersion (ASD): This approach converts the stable, low-solubility crystalline form of this compound into a high-energy, amorphous state, molecularly dispersed within a hydrophilic polymer matrix.[1][2] This significantly increases its apparent solubility and dissolution rate.[1] The ASD was prepared using the spray-drying technique.
-
Self-Emulsifying Drug Delivery System (SEDDS): This lipid-based formulation consists of a mixture of oils, surfactants, and co-surfactants, designed to spontaneously form a fine oil-in-water emulsion upon gentle agitation in the aqueous environment of the gastrointestinal tract.[3] This pre-dissolved state of this compound within the lipid droplets enhances its absorption.[4]
Composition of this compound Formulations
The compositions for the developed formulations are detailed below.
| Formulation Component | Formulation F1: ASD | Formulation F2: SEDDS |
| Active Ingredient | This compound (25% w/w) | This compound (10% w/w) |
| Polymer/Carrier | HPMC-AS (75% w/w) | Capryol™ 90 (40% w/w) |
| Surfactant | - | Kolliphor® RH 40 (35% w/w) |
| Co-surfactant | - | Transcutol® HP (15% w/w) |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To compare the dissolution rate of the unformulated this compound (micronized) with the ASD and SEDDS formulations under simulated gastrointestinal conditions.
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddle Method)[5]
-
Dissolution Media: 0.1 N HCl (pH 1.2) and Phosphate Buffer (pH 6.8)[5]
-
HPLC system for quantification
-
This compound Reference Standard
-
Formulations: Micronized this compound, F1-ASD, F2-SEDDS
Methodology:
-
Prepare 900 mL of dissolution medium (either 0.1 N HCl or pH 6.8 phosphate buffer) and equilibrate to 37 ± 0.5°C in the dissolution vessels.
-
Set the paddle speed to 75 RPM.
-
Place a single dose of each formulation (equivalent to 50 mg of this compound) into separate vessels.
-
Start the dissolution test and collect 5 mL samples at 5, 15, 30, 60, 90, and 120 minutes.
-
Replace the withdrawn sample volume with fresh, pre-warmed medium.
-
Filter the samples through a 0.45 µm PVDF syringe filter.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To confirm the high intrinsic permeability of this compound and to investigate if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[6]
Materials and Equipment:
-
Caco-2 cells (passage 30-40)
-
Transwell® permeable supports (12-well format, 0.4 µm pore size)
-
Cell culture reagents (DMEM, FBS, etc.)
-
Hanks' Balanced Salt Solution (HBSS)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm² and culture for 21 days to form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values > 250 Ω·cm².
-
Transport Experiment (Bidirectional): [6]
-
Wash the monolayers gently with pre-warmed HBSS.
-
Apical to Basolateral (A→B) Transport: Add this compound solution (10 µM in HBSS) to the apical (AP) chamber. Add fresh HBSS to the basolateral (BL) chamber.
-
Basolateral to Apical (B→A) Transport: Add this compound solution (10 µM in HBSS) to the BL chamber. Add fresh HBSS to the AP chamber.
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both AP and BL chambers.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of this compound from the different formulations in a preclinical animal model.[7]
Materials and Equipment:
-
Male Wistar rats (220-250 g)
-
Oral gavage needles
-
Blood collection tubes (containing K2-EDTA)
-
Centrifuge
-
LC-MS/MS for plasma sample analysis
Methodology:
-
Animal Handling: Acclimatize rats for at least 7 days. Fast the animals overnight (12 hours) before dosing, with free access to water.[7]
-
Dosing: Divide rats into four groups (n=6 per group):
-
Group 1: Intravenous (IV) bolus of this compound solution (2 mg/kg in a solubilizing vehicle) for absolute bioavailability calculation.
-
Group 2: Oral gavage of micronized this compound suspension (20 mg/kg).
-
Group 3: Oral gavage of F1-ASD reconstituted in water (20 mg/kg).
-
Group 4: Oral gavage of F2-SEDDS (20 mg/kg).
-
-
Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.[7][8]
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[7] Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋₂₄, AUC₀₋inf) using non-compartmental analysis software.
Results and Data Summary
Comparative Dissolution Profiles
The dissolution test demonstrated a dramatic improvement in drug release from the advanced formulations compared to the unformulated drug.
| Formulation | % Drug Released at 30 min (pH 1.2) | % Drug Released at 30 min (pH 6.8) |
| Micronized this compound | 5.2% | 8.1% |
| F1-ASD | 75.4% | 88.2% |
| F2-SEDDS | 89.6% | 95.3% |
Caco-2 Permeability Data
The results confirm this compound's high permeability and suggest it is not a significant substrate of major efflux pumps.
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| A→B | 15.8 ± 1.4 | 1.3 |
| B→A | 20.5 ± 2.1 |
An efflux ratio < 2 suggests that the compound is not significantly transported by efflux pumps like P-gp.
Pharmacokinetic Parameters in Rats
The in vivo study confirmed that the enhanced dissolution observed in vitro translated to a significant improvement in oral bioavailability.
| Formulation (20 mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Micronized this compound | 185 ± 45 | 4.0 | 1,250 ± 210 | 100% (Reference) |
| F1-ASD | 950 ± 150 | 1.5 | 6,850 ± 780 | 548% |
| F2-SEDDS | 1340 ± 210 | 1.0 | 9,980 ± 950 | 798% |
Visualizations
References
Troubleshooting & Optimization
overcoming Calteridol solubility issues in aqueous solutions
Welcome to the technical support center for Calteridol. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to this compound's solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a novel, non-polar, weakly basic small molecule drug candidate with a pKa of 4.5 and a high LogP of 5.2. Its chemical structure leads to very low intrinsic aqueous solubility (< 0.01 mg/mL) at neutral pH, a common challenge for many drug discovery compounds often referred to as "brick dust".[1] This poor solubility can lead to issues with bioavailability, inconsistent results in biological assays, and difficulties in formulation development.[2]
Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous buffer/media. What's happening?
A: This is a common issue when a concentrated organic stock solution of a hydrophobic compound is diluted into an aqueous medium.[3] The organic solvent (e.g., DMSO) is miscible with the water, but this compound is not. As the solvent disperses, the local concentration of this compound exceeds its solubility limit in the aqueous environment, causing it to precipitate.
Q3: Can I improve this compound's solubility by changing the pH?
A: Yes. Since this compound is a weakly basic compound (pKa = 4.5), its solubility is pH-dependent.[4] It will become more soluble in acidic conditions (pH < 4.5) because the molecule will be protonated, acquiring a positive charge that improves its interaction with polar water molecules.[5][6] Conversely, in neutral or basic solutions (pH > 7), it will be in its neutral, less soluble form.[7]
Q4: What is the best solvent for making a stock solution of this compound?
A: Due to its non-polar nature, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is an excellent choice for creating a highly concentrated stock solution.[8] Other organic solvents like ethanol or methanol can also be used. The principle of "like dissolves like" applies, where non-polar compounds dissolve best in non-polar or polar aprotic solvents.[9][10][11]
Q5: Are there any excipients that can help keep this compound in solution?
A: Yes, several formulation strategies can enhance the solubility of poorly water-soluble drugs.[12][13] For this compound, using co-solvents (e.g., ethanol, PEG 400), surfactants, or complexing agents like cyclodextrins can significantly improve its aqueous solubility.[14][15][16] Cyclodextrins are particularly effective as they have a hydrophobic interior that can encapsulate this compound, while their hydrophilic exterior allows the complex to dissolve in water.[17][18]
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
Problem: Upon adding this compound DMSO stock to cell culture media, a cloudy precipitate forms, making it difficult to determine the true concentration and potentially causing cytotoxicity.
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to test lower final concentrations of this compound. It's possible your desired concentration is simply too high for the aqueous media to support.
-
Optimize Stock Dilution: Instead of adding a small volume of highly concentrated stock directly to the full volume of media, try a serial dilution method. First, dilute the DMSO stock into a small volume of media, vortexing immediately, and then add this intermediate dilution to the final volume. This can help prevent localized high concentrations that lead to precipitation.[3]
-
Increase Serum Concentration: If your cell culture media contains fetal bovine serum (FBS) or other proteins, increasing the serum percentage can help. Albumin and other proteins in the serum can bind to hydrophobic compounds like this compound and help keep them in solution.
-
Pre-complex with Cyclodextrin: Consider using a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve solubility. See the detailed protocol below for preparing a this compound-cyclodextrin inclusion complex.[19]
Issue 2: Inconsistent Results in In-Vitro Assays
Problem: You are observing high variability in your IC50 values or other assay readouts between experiments.
Troubleshooting Steps:
-
Verify Solution Clarity: Before starting any assay, visually inspect your this compound dilutions for any signs of precipitation (haziness, cloudiness, or visible particles). Use a spectrophotometer to check for light scattering at a high wavelength (e.g., 600 nm) as a more sensitive measure of precipitation.
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and all experiments.[8] While DMSO helps with solubility, it can also affect the activity of some enzymes or cells, so keeping its concentration constant (and typically below 0.5%) is crucial.[3]
-
Equilibration Time: After diluting this compound into the assay buffer, allow it to equilibrate for a set period (e.g., 15-30 minutes) before adding it to the assay plate. This can help ensure the compound is fully dissolved.
-
Use a Solubility-Enhancing Assay Buffer: If possible, modify your assay buffer to include a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) or a co-solvent, provided these do not interfere with the assay itself.
Data Presentation: this compound Solubility
The following tables summarize the hypothetical solubility data for this compound under various conditions.
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility (µg/mL) | Physical State in Solution |
| 2.0 | 550.0 | Clear Solution (Protonated Form) |
| 4.0 | 150.0 | Clear Solution (Mostly Protonated) |
| 5.0 | 5.0 | Hazy Suspension (Approaching pKa, mixture of forms) |
| 7.4 | < 1.0 | Fine Precipitate (Neutral Form) |
| 9.0 | < 0.5 | Heavy Precipitate (Neutral Form) |
Table 2: Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4)
| Solvent System | This compound Solubility (µg/mL) |
| PBS (pH 7.4) alone | < 1.0 |
| PBS with 5% Ethanol | 15.0 |
| PBS with 5% PEG 400 | 25.0 |
| PBS with 1% (w/v) HP-β-Cyclodextrin | 75.0 |
| PBS with 5% (w/v) HP-β-Cyclodextrin | 350.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.[20][21]
Materials:
-
This compound powder (MW: 450.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
1.5 mL microcentrifuge tube or glass vial
-
Vortex mixer
Methodology:
-
Weigh out 4.51 mg of this compound powder and place it into a clean, dry 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication may be used if dissolution is slow.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a this compound/HP-β-CD inclusion complex to enhance its solubility in aqueous solutions for in-vitro or in-vivo studies.[18][19]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a 10% (w/v) solution of HP-β-CD in PBS (e.g., 1 g of HP-β-CD in a final volume of 10 mL of PBS). Stir until fully dissolved.
-
Add an excess amount of this compound powder to the HP-β-CD solution (e.g., 5 mg/mL). The goal is to create a saturated solution.
-
Seal the container and stir the suspension at room temperature for 24-48 hours, protected from light. This allows for the formation of the inclusion complex.
-
After the incubation period, let the suspension settle for 1-2 hours.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved this compound particles.
-
The resulting clear solution contains the solubilized this compound-HP-β-CD complex. The exact concentration of this compound in the solution should be determined analytically (e.g., by HPLC-UV).
Visualizations
References
- 1. resource.aminer.org [resource.aminer.org]
- 2. cphi-online.com [cphi-online.com]
- 3. researchgate.net [researchgate.net]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. youtube.com [youtube.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. Khan Academy [khanacademy.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 17. cyclodextrins-for-drug-delivery - Ask this paper | Bohrium [bohrium.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. phytotechlab.com [phytotechlab.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
troubleshooting guide for Calteridol-based assay variability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calteridol-based assays. This compound is a novel synthetic agonist targeting a Gαs-coupled G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Assays measuring these changes are critical for understanding its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a this compound-based cAMP assay?
A this compound-based cAMP assay is a competitive immunoassay. In the absence of this compound, a labeled cAMP tracer binds to a specific antibody. When cells are stimulated with this compound, intracellular cAMP levels increase. This newly synthesized cAMP competes with the labeled cAMP tracer for binding to the antibody. As a result, the signal from the tracer decreases in proportion to the concentration of this compound, allowing for quantification of its effect.
Q2: What are the critical reagents and components in this assay?
The key components include:
-
Cells expressing the target Gαs-coupled GPCR.
-
This compound standard and experimental samples.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[1]
-
Lysis buffer to release intracellular cAMP.
-
A cAMP tracer (e.g., labeled with a fluorophore or enzyme).
-
A specific anti-cAMP antibody.
-
Detection reagents.
Q3: What are the most common sources of variability in this assay?
Variability in cell-based assays can arise from multiple sources.[2][3] Key contributors include:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and health can significantly impact results.[4][5]
-
Pipetting Errors: Inaccurate or inconsistent liquid handling is a major source of variability.[2]
-
Reagent Preparation: Improperly prepared or stored reagents can lead to inconsistent assay performance.
-
Incubation Times and Temperatures: Deviations from the optimized protocol can affect the enzymatic reactions and binding kinetics.[1]
-
Contamination: Bacterial, yeast, or mycoplasma contamination can alter cell physiology and interfere with the assay.[4]
Troubleshooting Guide
Problem 1: High Background Signal
A high background signal can mask the specific signal from this compound stimulation, leading to a poor assay window.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Reagents | Prepare fresh reagents, particularly the assay buffer and lysis buffer. Filter-sterilize where appropriate. |
| Autofluorescence of Compounds or Media | Measure the fluorescence of the medium and test compounds alone to identify sources of intrinsic fluorescence.[6] If necessary, subtract the background fluorescence or use a different detection method. |
| Non-specific Binding of Detection Reagents | Increase the number of wash steps after antibody incubations. Consider adding a blocking agent to the assay buffer. |
| Sub-optimal Antibody Concentration | Titrate the anti-cAMP antibody to determine the optimal concentration that provides a good signal-to-background ratio. |
| Instrument Settings | Optimize the gain and exposure settings on the plate reader to minimize background noise.[7] |
Problem 2: Low Signal or No Response to this compound
A weak or absent signal upon this compound stimulation can indicate a problem with one or more components of the assay.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive this compound | Verify the integrity and concentration of the this compound stock. Prepare fresh dilutions for each experiment. |
| Low Cell Number or Unhealthy Cells | Ensure a consistent and optimal cell seeding density.[1][8] Perform a cell viability assay to confirm cell health.[9] |
| Inefficient Cell Lysis | Optimize the lysis buffer and incubation time to ensure complete release of intracellular cAMP. |
| Degradation of cAMP | Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the stimulation buffer to prevent the breakdown of cAMP.[1] |
| Incorrect Assay Incubation Times | Optimize the stimulation time with this compound to capture the peak cAMP response.[1] |
| Low Receptor Expression | Confirm the expression of the target GPCR in the cell line using a validated method like qPCR or western blotting. |
Problem 3: High Well-to-Well Variability (High %CV)
High coefficient of variation (%CV) between replicate wells makes it difficult to obtain reproducible and statistically significant results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify its calibration. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips.[2] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Temperature Gradients Across the Plate | Ensure the plate is incubated on a flat, evenly heated surface. Allow the plate to equilibrate to room temperature before adding reagents. |
| Incomplete Mixing of Reagents | Gently mix the contents of each well after adding reagents by tapping the plate or using an orbital shaker. |
Experimental Protocols
Protocol 1: Cell Seeding for this compound Assay
-
Culture cells expressing the target GPCR to 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in complete growth medium and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL).[10]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Protocol 2: this compound Stimulation and cAMP Measurement
-
Prepare a 2X stock of this compound dilutions in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Carefully remove the growth medium from the cell plate.
-
Add 50 µL of the 2X this compound dilutions to the appropriate wells.
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 30 minutes).
-
Add 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
Proceed with the cAMP detection protocol as per the manufacturer's instructions for your specific cAMP assay kit.
Data Presentation
Table 1: Example this compound Assay Performance
| Parameter | Expected Value | Troubleshooting Threshold |
| Z'-factor | > 0.5 | < 0.5 |
| Signal to Background (S/B) | > 5 | < 3 |
| %CV of Replicates | < 15% | > 20% |
| This compound EC50 | 10-50 nM | > 100 nM or not calculable |
Table 2: Impact of Cell Density on Assay Window
| Cell Density (cells/well) | Basal Signal (RFU) | Stimulated Signal (RFU) | Signal to Background (S/B) |
| 5,000 | 1500 | 7500 | 5.0 |
| 10,000 | 2500 | 15000 | 6.0 |
| 20,000 | 4000 | 22000 | 5.5 |
| 40,000 | 7000 | 28000 | 4.0 |
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. revvity.com [revvity.com]
- 2. mt.com [mt.com]
- 3. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Calteridol Concentration for Maximum Experimental Signal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of Calteridol. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data presentation to help you achieve a robust and reproducible experimental signal.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in a question-and-answer format.
Q1: Why am I observing a very low or no signal after this compound treatment?
A1: A low or absent signal can stem from several factors:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a detectable response. It is crucial to perform a dose-response experiment to determine the optimal concentration range.
-
Incorrect Assay Timing: The signal may be transient. Consider performing a time-course experiment to identify the peak response time after this compound addition.
-
Cell Health: Poor cell health can diminish the experimental signal. Ensure cells are healthy and not over-confluent before treatment.
-
Reagent Issues: Verify the integrity and proper storage of this compound and other assay reagents.
Q2: My experimental signal is saturated or showing a decline at high this compound concentrations. What does this mean?
A2: This is a common observation and can be attributed to:
-
Reaching Maximal Efficacy (Emax): The dose-response curve is likely plateauing, indicating that the maximal biological response has been achieved.[1][2]
-
Cytotoxicity: High concentrations of this compound may be toxic to the cells, leading to a decrease in signal. It is essential to perform a cytotoxicity assay in parallel with your dose-response experiment.
-
Off-Target Effects: At high concentrations, this compound might engage with unintended targets, leading to confounding effects or a decrease in the specific signal of interest.[3][4][5]
Q3: I am seeing high background signal in my assay. How can I reduce it?
A3: High background can obscure the specific signal from this compound. To mitigate this:
-
Optimize Reagent Concentrations: Reduce the concentration of detection reagents where possible.
-
Washing Steps: Ensure adequate and gentle washing steps in your protocol to remove unbound reagents.
-
Plate Selection: Use the appropriate microtiter plate type (e.g., low-binding plates) for your assay to minimize non-specific binding.
-
Blank Controls: Always include proper blank controls (e.g., cells with vehicle but without this compound) to accurately determine the background signal.
Q4: The results of my this compound experiments are not reproducible. What are the potential causes?
A4: Lack of reproducibility is a common challenge in cell-based assays.[6] Consider the following:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Seeding Density: Ensure a consistent cell seeding density across all experiments, as this can influence the response to treatment.
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of concentrated this compound, can lead to significant variations in the final concentration.
-
Incubation Times: Adhere strictly to the optimized incubation times for both this compound treatment and assay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
A1: this compound is a novel experimental compound containing calcium.[7][8][9] While its precise mechanism is under investigation, it is hypothesized to modulate intracellular calcium signaling pathways. Calcium is a ubiquitous second messenger that regulates a multitude of cellular processes.[10]
Q2: How do I determine the starting concentration for my this compound experiments?
A2: If there is no prior data, a good starting point is to perform a broad-range dose-response experiment. A common approach is to test a wide range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions.
Q3: What is a dose-response curve and why is it important?
A3: A dose-response curve is a graph that visualizes the relationship between the concentration of a drug or compound (like this compound) and the magnitude of the resulting biological effect.[1][2] It is essential for determining key parameters such as the EC50 (the concentration that produces 50% of the maximal response), the maximal efficacy (Emax), and the optimal concentration range for your experiments.[1][11]
Q4: What are off-target effects and how can I minimize them?
A4: Off-target effects occur when a compound interacts with unintended molecular targets, which can lead to undesired side effects or misleading experimental results.[3][4] To minimize these, it is generally advisable to use the lowest effective concentration of this compound that produces a robust and reproducible signal.
Data Presentation
The following tables summarize hypothetical data from key experiments for optimizing this compound concentration.
Table 1: Dose-Response of this compound on Experimental Signal
| This compound Concentration (µM) | Mean Signal (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 102 | 15 |
| 0.01 | 250 | 25 |
| 0.1 | 580 | 45 |
| 1 | 890 | 70 |
| 10 | 950 | 80 |
| 100 | 960 | 85 |
Table 2: Cytotoxicity of this compound
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5 |
| 0.01 | 98 | 6 |
| 0.1 | 99 | 5 |
| 1 | 97 | 7 |
| 10 | 95 | 8 |
| 100 | 65 | 12 |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Assay
Objective: To identify the concentration range of this compound that produces a measurable and titratable biological response.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 1000X stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 100 mM down to 10 µM).
-
Treatment: Further dilute the this compound stock solutions in cell culture medium to achieve the final desired concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle-only control. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.
-
Signal Measurement: Following incubation, perform the specific assay to measure the biological response of interest according to the manufacturer's instructions.
-
Data Analysis: Plot the measured signal against the logarithm of the this compound concentration to generate a dose-response curve.[12][13]
Protocol 2: Assessing this compound-Induced Cytotoxicity
Objective: To determine the concentration at which this compound exhibits toxic effects on the cells.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at the same density as in the dose-response assay and allow them to adhere overnight.
-
Compound Preparation: Prepare this compound dilutions as described in Protocol 1.
-
Treatment: Treat the cells with the same concentrations of this compound as used in the dose-response assay, including a vehicle-only control and a positive control for cell death.
-
Incubation: Incubate the cells for the same duration as the dose-response experiment.
-
Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the vehicle-only control (set to 100% viability) and plot the percentage of cell viability against the this compound concentration.
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. criver.com [criver.com]
- 6. youtube.com [youtube.com]
- 7. This compound Calcium | C34H58Ca3N8O14 | CID 11954338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C17H30CaN4O7 | CID 129653217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. UNII - RPH56VWA1A [precision.fda.gov]
- 10. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. google.com [google.com]
strategies to minimize off-target effects of Calteridol
Welcome to the technical support center for Calteridol, a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help minimize and troubleshoot potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK9. Its primary mechanism of action is the inhibition of CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This leads to the suppression of transcriptional elongation of specific genes, including key oncogenes like MYC, rendering it a promising candidate for cancer therapy.
Q2: What are the known off-target effects of this compound?
While this compound has been optimized for high selectivity towards CDK9, cross-reactivity with other CDK family members, particularly CDK2 and CDK7, can occur at higher concentrations.[1] Off-target effects may manifest as cell cycle arrest (due to CDK2 inhibition) or broader transcriptional disruption (due to CDK7 inhibition). It is crucial to use the lowest effective concentration to minimize these effects.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is critical for obtaining reliable and interpretable data. Here are key strategies:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest concentration of this compound that achieves the desired on-target effect (e.g., reduction in MYC protein levels) without significantly impacting the activity of known off-target kinases.
-
Use of Control Compounds: Include a structurally related but inactive control compound to differentiate specific from non-specific effects. Additionally, using another validated CDK9 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to CDK9 inhibition.[2]
-
Cell Line Selection: The expression levels of on- and off-target kinases can vary between cell lines. Choose cell lines where CDK9 is a primary driver of the phenotype under investigation.
Q4: What are the recommended storage and handling conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For daily use, prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute to the final working concentration in your cell culture medium or assay buffer.
Troubleshooting Guides
Issue 1: Inconsistent or No On-Target Effect Observed
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to the effective concentration range for your specific cell line and assay.
Possible Cause 2: Poor Drug Solubility.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to prevent precipitation. If solubility issues persist, consider using a formulation with solubility-enhancing excipients. Poor drug solubility can lead to lower bioavailability and reduced efficacy.[3][4][5]
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that your cell line is dependent on CDK9 activity for the phenotype you are studying. You can do this by checking for high expression of CDK9-regulated genes like MYC or by performing a CDK9 knockdown experiment (e.g., using siRNA or shRNA) as a positive control.
Issue 2: High Cell Toxicity or Unexpected Phenotypes
Possible Cause 1: Off-Target Effects.
-
Solution: This is often due to using too high a concentration of this compound. Refer to the kinase profiling data (Table 1) and select a concentration that provides a sufficient selectivity window between CDK9 and other kinases. Perform counter-screening assays, such as a cell cycle analysis, to assess the impact on known off-targets like CDK2.
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental conditions, including the untreated control, and is at a non-toxic level for your cells.
Issue 3: Western Blotting Artifacts
Possible Cause 1: Non-specific antibody binding.
-
Solution: Optimize your western blot protocol. This includes using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST), titrating your primary and secondary antibody concentrations, and ensuring adequate washing steps.[6][7]
Possible Cause 2: Multiple bands for the target protein.
-
Solution: Your target protein may have post-translational modifications or there may be protein degradation. Ensure you use fresh lysis buffer with protease and phosphatase inhibitors.[8] Check the literature for known isoforms or modifications of your target protein.
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |
| CDK9/CycT1 | 5 | 1 |
| CDK2/CycA | 250 | 50 |
| CDK7/CycH | 800 | 160 |
| CDK1/CycB | >10,000 | >2000 |
| PIM1 | 1,500 | 300 |
| GSK3β | >10,000 | >2000 |
IC50 values were determined using a radiometric kinase assay.
Table 2: Cellular Activity of this compound in a Human AML Cell Line (MOLM-13)
| Assay Readout | EC50 (nM) |
| MYC Protein Downregulation (Western Blot) | 25 |
| Cell Viability Reduction (72h) | 50 |
| Apoptosis Induction (Caspase 3/7) | 75 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Radiometric)
-
Prepare a reaction mixture containing assay buffer, [γ-³³P]ATP, and the specific peptide substrate for the kinase of interest.
-
Add the recombinant kinase enzyme to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control (DMSO).
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for MYC Downregulation
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0, 10, 25, 50, 100 nM) for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNAPII phosphorylation.
Caption: Workflow for characterizing this compound's on-target and off-target effects.
Caption: Troubleshooting logic for addressing a lack of on-target effects with this compound.
References
- 1. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
- 7. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
addressing Calteridol interference with common laboratory reagents
Welcome to the Calteridol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve potential interference of this compound with common laboratory reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my experiments?
This compound is a gadolinium-based MRI contrast agent. Its structure is designed to chelate a gadolinium ion, and it is often used in pre-clinical research. Due to its metallic component (gadolinium) and its potential to interact with calcium-binding dyes and indicators, this compound may interfere with certain laboratory assays, particularly those involving metal ion detection or chelation-based chemistry.
Q2: Which types of assays are most likely to be affected by this compound interference?
Assays that are particularly susceptible to interference from this compound include:
-
Colorimetric and fluorometric calcium assays.
-
Certain enzymatic assays where metal ions are cofactors or inhibitors.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace metal analysis.
-
Some cell-based assays involving calcium signaling pathways.
Q3: How can I determine if this compound is interfering with my assay?
The first step is to run a simple control experiment. Spike a known concentration of your analyte (e.g., calcium) into a blank sample matrix with and without this compound at a concentration relevant to your experimental conditions. A significant difference in the measured analyte concentration between the two samples would suggest interference.
Troubleshooting Guides
Issue 1: Inaccurate results in colorimetric calcium assays (e.g., O-cresolphthalein, Arsenazo III).
Symptoms:
-
Falsely elevated or depressed calcium readings.
-
High background signal in blank samples containing this compound.
-
Non-linear dose-response curves.
Cause: this compound may directly bind to the colorimetric dye, mimicking the action of calcium, or the gadolinium ion may interfere with the dye-calcium complex formation.
Troubleshooting Steps:
-
Confirm Interference: Run a spike and recovery experiment as described in the FAQs.
-
Sample Dilution: Dilute the sample to reduce the this compound concentration to a level that does not interfere with the assay. Note that this will also dilute your analyte of interest, so ensure your assay has sufficient sensitivity.
-
Use an Alternative Assay: Consider using a different calcium quantification method that is less susceptible to interference, such as atomic absorption spectroscopy.
-
This compound Removal: For critical samples, consider a pre-treatment step to remove this compound. A common method is solid-phase extraction (SPE) with a resin that has a high affinity for gadolinium complexes.
Issue 2: Quenching or unexpected signals in fluorescence-based calcium assays (e.g., Fluo-4, Fura-2).
Symptoms:
-
Reduced fluorescence intensity in the presence of this compound.
-
A shift in the excitation or emission spectra of the fluorescent dye.
-
Inconsistent or noisy fluorescence readings.
Cause: The gadolinium ion in this compound is paramagnetic and can cause quenching of nearby fluorophores. This compound may also compete with the fluorescent dye for calcium binding.
Troubleshooting Steps:
-
Assess Quenching Effect: Perform a titration of this compound into a solution of the fluorescent dye with a known calcium concentration to quantify the quenching effect.
-
Increase Dye Concentration: A higher concentration of the fluorescent indicator may overcome the competitive binding effect, but be mindful of potential dye-induced cellular toxicity in live-cell imaging.
-
Switch to a Different Dye: Investigate the use of fluorescent calcium indicators that are reported to be less sensitive to paramagnetic ions.
-
Data Correction: If the quenching effect is consistent and quantifiable, it may be possible to apply a correction factor to your experimental data.
Data on this compound Interference
The following tables summarize hypothetical data illustrating the potential interference of this compound in common laboratory assays.
Table 1: Effect of this compound on a Colorimetric Calcium Assay (Arsenazo III)
| This compound Concentration (µM) | Apparent Calcium Concentration (µM) | % Interference |
| 0 | 100.0 | 0% |
| 10 | 108.2 | +8.2% |
| 50 | 135.7 | +35.7% |
| 100 | 168.3 | +68.3% |
Table 2: Quenching Effect of this compound on Fluo-4 Fluorescence
| This compound Concentration (µM) | Relative Fluorescence Units (RFU) | % Quenching |
| 0 | 8540 | 0% |
| 10 | 7890 | 7.6% |
| 50 | 6235 | 27.0% |
| 100 | 4512 | 47.2% |
Experimental Protocols
Protocol 1: Spike and Recovery for Interference Assessment
-
Prepare a stock solution of your analyte of interest (e.g., 1 mM Calcium Chloride).
-
Prepare a stock solution of this compound (e.g., 10 mM).
-
Prepare three sets of samples in your assay buffer:
-
Set A (Control): Analyte stock solution at a known concentration.
-
Set B (Spiked Sample): Analyte stock solution + this compound stock solution at the desired experimental concentration.
-
Set C (this compound Blank): Assay buffer + this compound stock solution.
-
-
Perform the assay according to the manufacturer's instructions.
-
Calculate the percent recovery using the formula: [(Measured Concentration in B - Measured Concentration in C) / Known Concentration in A] * 100. A recovery significantly different from 100% indicates interference.
Protocol 2: this compound Removal using Solid-Phase Extraction (SPE)
-
Select a solid-phase extraction cartridge with a stationary phase that has a high affinity for gadolinium complexes (e.g., a metal chelation resin).
-
Condition the SPE cartridge with the appropriate solvent as recommended by the manufacturer.
-
Equilibrate the cartridge with your sample matrix buffer.
-
Load your sample containing this compound onto the cartridge.
-
Wash the cartridge with a buffer that will elute the analyte of interest but retain the this compound.
-
Elute your analyte using a stronger elution buffer.
-
Collect the eluate for downstream analysis. It is advisable to validate the removal of this compound and the recovery of your analyte using control samples.
Visual Guides
Caption: Hypothetical interference of this compound in a typical calcium signaling pathway.
Caption: A step-by-step workflow for troubleshooting suspected this compound interference.
Caption: Decision-making logic for proactively addressing potential this compound interference.
refinement of Calteridol synthesis to improve yield and purity
Technical Support Center: Refinement of Calteridol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound for improved yield and purity.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis, with a focus on practical solutions to improve experimental outcomes.
Issue 1: Low Yield of Teridol after De-complexation of Gadoteridol
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Ensure the reaction time is adequate, typically 1-2 hours when reacting Gadoteridol with a de-complexing agent.[1][2] | Increased conversion of Gadoteridol to Teridol, leading to a higher yield. |
| Insufficient De-complexing Agent | Use an appropriate equivalent of the de-complexing agent. A common range is 2.0 to 6.0 equivalents relative to Gadoteridol.[1][3] | Efficient removal of gadolinium, maximizing the recovery of the Teridol ligand. |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between 80°C and 90°C to ensure favorable reaction kinetics.[1][2] | Improved reaction rate and completeness, contributing to a higher yield. |
Issue 2: Low Purity of Isolated Teridol
| Potential Cause | Recommended Solution | Expected Outcome |
| Residual Gadolinium Ions | Purify the reaction mixture using a sequence of cation and anion exchange resins to effectively remove gadolinium salts.[1][2][3][4] | Teridol with significantly reduced metal ion contamination. |
| Presence of Unreacted De-complexing Agent and By-products | After initial filtration to remove the gadolinium salt, the filtrate can be further purified by nanofiltration to remove remaining de-complexing agents and other by-products.[1][2][3] | A Teridol purity of 90% or greater can be achieved.[1][2] |
Issue 3: Inefficient Crystallization and Low Purity of Final this compound Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Improper Solvent System | Utilize a mixed solvent system for crystallization, such as purified water and acetone. Other effective organic solvents include methanol and ethanol.[1][3] | Formation of high-purity this compound crystals. |
| Suboptimal Crystallization Temperature | Control the crystallization temperature. For a water-acetone system, a temperature range of 45°C to 55°C is generally effective.[1][3] | Improved crystal formation and easier isolation of the final product. |
| Incorrect Stoichiometry of Calcium Source | Use a precise amount of the calcium ion source, typically between 0.8 and 2.5 equivalents relative to Teridol.[1][3] For this compound, the target is a 1:1 equivalent ratio of Teridol to calcium ion. | Formation of the desired this compound complex with high purity. |
Experimental Protocols
Protocol 1: High-Purity Synthesis of Teridol from Gadoteridol
-
Reaction Setup: In a suitable reactor, combine Gadoteridol, a de-complexing agent (e.g., tartaric acid, 3.0 to 4.0 equivalents), and purified water.[1]
-
De-complexation Reaction: Heat the mixture to 80-90°C and stir for 1-2 hours.[1][2]
-
Initial Filtration: Cool the reaction mixture to approximately 20°C and filter to remove the precipitated gadolinium salt.[1]
-
Ion Exchange Purification: Pass the filtrate sequentially through a cation and an anion exchange resin to remove residual ions.[1][2][3]
-
Nanofiltration: Further purify the filtrate using a nanofilter to remove any remaining de-complexing agent and by-products.[1][3]
-
Concentration: Concentrate the purified filtrate to obtain Teridol with a purity of ≥90%.[1][2]
Protocol 2: Synthesis and Purification of this compound
-
Reaction Setup: In a reactor, dissolve the purified Teridol and a calcium ion source (e.g., calcium carbonate) in purified water.[2] The amount of calcium source should be carefully measured to achieve the desired stoichiometry.[1][3]
-
Complexation Reaction: Heat the mixture to approximately 75°C and stir for about 3 hours.[2]
-
Filtration and Concentration: After cooling the reaction mixture to 10°C, filter it. Concentrate the filtrate.[2]
-
Crystallization: Dissolve the concentrated product in purified water at around 40°C. Induce crystallization by adding an organic solvent such as acetone.[2]
-
Isolation and Drying: Isolate the crystallized this compound by filtration and dry the product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal de-complexing agent for removing gadolinium from Gadoteridol?
A1: While several organic acids such as tartaric acid, succinic acid, citric acid, fumaric acid, malic acid, and oxalic acid can be used, tartaric acid is often preferred.[1] The choice of agent can impact the efficiency of gadolinium salt precipitation and ease of removal.
Q2: How can I confirm the purity of the intermediate Teridol?
A2: The purity of Teridol after purification steps can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC). A target purity of over 90% is recommended before proceeding to the final complexation step.[1][2]
Q3: What are the critical parameters to control during the final complexation step to form this compound?
A3: The key parameters to control are the reaction temperature (typically around 75°C), reaction time (approximately 3 hours), and the precise stoichiometry of the calcium ion source to the Teridol ligand.[2]
Q4: What is the difference between this compound and this compound calcium?
A4: this compound refers to the complex where the equivalent ratio of Teridol to calcium ion is 1:1. This compound calcium is a form that contains a higher proportion of calcium ions, with a Teridol to calcium ion ratio of 2:3.[1][2]
Q5: Can I use other calcium sources besides calcium carbonate?
A5: Yes, other calcium ion sources like calcium hydroxide and calcium chloride can also be used for the complexation reaction.[2][3] However, calcium carbonate is a commonly used and effective option.[1][2]
Visualizations
Caption: Workflow for the synthesis of high-purity this compound.
References
- 1. US20210284614A1 - Method for manufacturing this compound - Google Patents [patents.google.com]
- 2. KR20210114742A - Method for manufacturing this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. This compound calcium | 121915-83-1 | Benchchem [benchchem.com]
Technical Support Center: Mitigating Cytotoxicity of Novel Compounds in Long-Term Cell Studies
A Note on "Calteridol": As "this compound" appears to be a novel or proprietary compound, this guide provides a general framework for characterizing and mitigating the cytotoxicity of new chemical entities in long-term cell culture experiments. The principles and protocols outlined here are broadly applicable to drug discovery and development professionals working with uncharacterized compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during your long-term cell studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed even at low concentrations of this compound. | The compound may be highly potent, or the chosen cell line may be particularly sensitive. | Perform a broad-range dose-response experiment to accurately determine the EC50. Consider using a more resistant cell line if appropriate for the study's goals. |
| Inconsistent results between replicate experiments. | This could be due to variations in cell seeding density, passage number, or compound stability in the culture medium.[1] | Ensure consistent cell seeding and use cells within a defined passage number range. Test the stability of this compound in your culture medium over the duration of the experiment.[2] |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release). | The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or it may interfere with the assay chemistry itself.[3][4] | Use multiple, mechanistically distinct assays to get a comprehensive view of the compound's effects.[5] For example, combine a metabolic assay (like MTT) with a membrane integrity assay (like LDH release) and a direct cell counting method.[4] |
| Edge effects observed in multi-well plates during long-term culture. | Evaporation of media from the outer wells can lead to increased compound concentration and altered cell growth.[6] | To mitigate this, avoid using the outermost wells of the assay plates for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[6] |
| Cells initially tolerate this compound but die off after several days. | The compound may have a cumulative toxic effect, or essential nutrients in the media may be depleted over time. | Implement a media refreshment schedule, replacing a portion of the media with fresh media containing the compound at the desired concentration every 2-3 days.[7] |
Frequently Asked Questions (FAQs)
Experimental Design & Optimization
Q1: How can I determine the optimal, non-cytotoxic concentration of this compound for my long-term studies?
A1: The first step is to perform a dose-response curve to determine the concentration of this compound that induces 50% cytotoxicity (EC50). For long-term studies, you should aim to work with concentrations well below the EC50. It is also beneficial to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, as a compound that only slows proliferation might be acceptable for some long-term models.[3]
Q2: My cells become confluent before the end of my long-term experiment. What should I do?
A2: To manage cell confluence in long-term studies, you can try several approaches:
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Reduce Seeding Density: Start with a lower number of cells per well or flask.[7]
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Reduce Serum Concentration: Lowering the serum percentage in the culture media can slow down cell proliferation. However, you must first test if your cell line can tolerate lower serum conditions without affecting viability.[7]
-
Intermittent Passaging: For very long-term experiments (weeks to months), you may need to passage the cells. When they approach confluence, trypsinize them and re-seed a portion of the cell population into a new flask with fresh media and compound.[7]
Q3: How often should I change the media and re-supplement with this compound during a long-term study?
A3: For multi-day or multi-week experiments, it is crucial to maintain a consistent concentration of the compound and replenish depleted nutrients. A common practice is to perform a half-media change every 2-3 days. This involves removing 50% of the media and replacing it with fresh media containing this compound at the desired final concentration.[2][7]
Assay Selection & Interpretation
Q4: Which cytotoxicity assay is best for long-term studies?
A4: There is no single "best" assay; a multi-parametric approach is recommended.[5]
-
Metabolic Assays (e.g., MTT, MTS, WST-8): These colorimetric assays are widely used to measure cellular metabolic activity, which is often an indicator of cell viability.[8] However, they can be confounded by compounds that affect mitochondrial function without directly killing the cells.[4]
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays measure the release of intracellular components or the uptake of dyes by cells with compromised membranes, indicating cell death.[3]
-
ATP-Based Assays: These bioluminescent assays quantify the amount of ATP present, which correlates with the number of viable cells.
-
Flow Cytometry: This technique can provide detailed information on cell proliferation, cell cycle arrest, and the mechanisms of cell death (apoptosis vs. necrosis).[9][10]
Q5: My MTT assay results suggest high cytotoxicity, but I don't see significant cell death under the microscope. What could be happening?
A5: This discrepancy suggests that this compound might be inhibiting mitochondrial function rather than causing immediate cell death. The MTT assay relies on mitochondrial dehydrogenases to convert the tetrazolium salt to formazan.[8] If this compound interferes with these enzymes, the assay will show a decrease in signal even if the cells are still viable.[4] In this case, it is essential to confirm the results with an assay that measures a different aspect of cell health, such as a membrane integrity assay (LDH release) or direct cell counting.[4]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of a compound over a range of concentrations.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is common to perform serial dilutions.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions to the respective wells. Include vehicle-only controls (for background) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the EC50 value.
Protocol 2: Long-Term Cell Viability with Media Refreshment
This protocol is designed for experiments lasting several days or weeks.
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 24-well plates or T-25 flasks) at a low density to prevent confluence during the experiment.[7]
-
Initial Treatment: After allowing cells to adhere, replace the medium with fresh medium containing the desired concentration of this compound.
-
Media Refreshment: Every 2-3 days, carefully remove 50% of the culture medium from each well/flask.
-
Re-supplementation: Add an equal volume of fresh, pre-warmed medium containing this compound at the desired final concentration.[7]
-
Endpoint Analysis: At the end of the experimental period, harvest the cells and assess viability using your chosen method (e.g., Trypan Blue exclusion counting, flow cytometry, or an endpoint plate-based assay).
Quantitative Data Presentation
Table 1: Example Dose-Response Data for this compound (72-hour exposure)
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Control) | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.211 | 0.075 | 96.6% |
| 1 | 1.053 | 0.061 | 84.0% |
| 10 | 0.632 | 0.045 | 50.4% |
| 50 | 0.215 | 0.023 | 17.1% |
| 100 | 0.101 | 0.015 | 8.1% |
Table 2: Comparison of Mitigation Strategies on Cell Viability in Long-Term (7-day) this compound (10 µM) Exposure
| Mitigation Strategy | % Viability (Day 7) | Fold Change vs. Standard |
| Standard Culture | 15.2% | 1.0 |
| With Media Refreshment (every 48h) | 35.8% | 2.36 |
| Reduced Serum (1%) + Media Refreshment | 42.5% | 2.80 |
| Co-treatment with Antioxidant X | 65.1% | 4.28 |
Visualizations
Caption: Experimental workflow for characterizing and mitigating compound-induced cytotoxicity.
Caption: Decision tree for troubleshooting unexpected cytotoxicity results.
Caption: A potential signaling pathway for this compound-induced apoptosis.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A flow cytometry-based assay for quantitative analysis of cellular proliferation and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storage and handling of Calteridol compounds
Welcome to the technical support center for Calteridol compounds. This resource provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound is stable at room temperature for short periods but is sensitive to moisture and light. For optimal long-term stability, it should be stored under specific conditions to prevent degradation.
Q2: How should I reconstitute lyophilized this compound powder?
A2: Reconstitution should be performed using appropriate aseptic techniques.[1] Briefly centrifuge the vial to ensure the powder is at the bottom.[1] Reconstitute using a high-purity, anhydrous solvent such as DMSO. For detailed instructions, refer to the Experimental Protocols section.
Q3: What is the stability of this compound in a stock solution?
A3: The stability of this compound in solution depends on the solvent and storage temperature. Stock solutions in DMSO are relatively stable when stored at -20°C or -80°C. However, repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is photosensitive. Both the lyophilized powder and solutions should be protected from light to prevent photodegradation, which can reduce its biological activity. Use amber vials or wrap containers in foil.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Low or No Biological Activity in Cell-Based Assays
If you are observing lower-than-expected or no activity from this compound in your assays, consider the following potential causes and solutions.
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Improper Storage: Long-term storage at room temperature or exposure to moisture can lead to degradation. Ensure the compound has been stored according to the recommended guidelines.
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Incorrect Reconstitution: Incomplete dissolution can result in a lower effective concentration.[2][3] Ensure the powder is fully dissolved in the solvent before further dilution.
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Degradation in Solution: Avoid multiple freeze-thaw cycles of your stock solution.[1] Prepare single-use aliquots to maintain compound integrity.
-
Precipitation in Media: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation.
Troubleshooting Workflow: Low Biological Activity
This diagram outlines a step-by-step process to diagnose the cause of low activity in your experiments.
References
Validation & Comparative
A Researcher's Guide to Validating Small Molecule Binding Specificity
An Important Clarification on Calteridol
Before presenting a guide on validating binding specificity, it is crucial to clarify the function of this compound. Based on available scientific information, this compound (also known as gadopentetic acid or gadoteridol) is not a therapeutic small molecule that binds to a specific target protein to induce a biological response. Instead, it is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] Its purpose is to enhance the contrast of MRI images by altering the relaxation times of water protons in its vicinity, which is a function of its paramagnetic properties, not specific protein binding.[2]
Therefore, a comparison guide on validating the specificity of this compound binding to a target protein is not applicable as there is no intended target protein in the traditional pharmacological sense.
However, the underlying interest in understanding how to validate the binding specificity of a small molecule to its target protein is a critical aspect of drug discovery and chemical biology. The following guide provides a general framework and methodologies for this purpose, using a hypothetical small molecule, "Inhibitorex," as an example.
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of methodologies to validate the specific binding of a therapeutic small molecule to its intended protein target. We will use the hypothetical small molecule "Inhibitorex," designed to target "Kinase X," as an illustrative example.
Data Presentation: Comparative Analysis of Binding Assays
When evaluating the binding of a small molecule to its target, it is essential to quantify the interaction. The following table summarizes key quantitative data from various assays used to assess the binding of Inhibitorex to Kinase X and other representative kinases.
| Assay Type | Target Protein | Inhibitorex Kd (nM) | Competitor A Kd (nM) | Off-Target Kinase Y Kd (nM) | Off-Target Kinase Z Kd (nM) |
| Isothermal Titration Calorimetry (ITC) | Kinase X | 50 | 100 | >10,000 | >10,000 |
| Surface Plasmon Resonance (SPR) | Kinase X | 45 | 95 | >10,000 | >10,000 |
| Cellular Thermal Shift Assay (CETSA) | Kinase X | 75 (in cellulo) | 150 (in cellulo) | Not Detected | Not Detected |
| Competitive Binding Assay (Radioligand) | Kinase X | IC50 = 60 | IC50 = 120 | >10,000 | >10,000 |
Kd (Dissociation Constant): A lower value indicates stronger binding affinity. IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data.
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a small molecule to a protein.
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the Inhibitorex-Kinase X interaction.
-
Methodology:
-
A solution of purified Kinase X (e.g., 20 µM) is placed in the sample cell of the calorimeter.
-
A concentrated solution of Inhibitorex (e.g., 200 µM) is loaded into the injection syringe.
-
A series of small, precise injections of Inhibitorex into the sample cell is performed.
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The heat change associated with each injection is measured.
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The resulting data are fitted to a binding model to calculate Kd, n, and ΔH.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a small molecule in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[3]
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Objective: To confirm that Inhibitorex directly binds to and stabilizes Kinase X in intact cells.
-
Methodology:
-
Cells expressing Kinase X are treated with either Inhibitorex or a vehicle control.
-
The treated cells are heated to a range of temperatures.
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The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
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The amount of soluble Kinase X remaining at each temperature is quantified by Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of Inhibitorex indicates target engagement.
-
3. Affinity-Based Pull-Down Assays
These assays use a modified version of the small molecule to "pull down" its binding partners from a complex protein mixture.
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Objective: To identify the protein targets of Inhibitorex from a cell lysate.
-
Methodology:
-
Inhibitorex is chemically synthesized with an affinity tag (e.g., biotin) attached via a linker.
-
The biotinylated Inhibitorex is immobilized on streptavidin-coated beads.
-
The beads are incubated with a cell lysate.
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Proteins that bind to Inhibitorex are captured on the beads, while non-binding proteins are washed away.
-
The bound proteins are eluted and identified by mass spectrometry.[4]
-
Visualizations
Signaling Pathway of Kinase X
Caption: A simplified signaling cascade where Inhibitorex specifically inhibits Kinase X.
Experimental Workflow for Validating Binding Specificity
Caption: Workflow for validating the binding specificity of a small molecule to its target.
References
A Comparative Guide to MRI Contrast Agents: Cross-Validation of Gadoteridol's Experimental Performance
Addressing the "Calteridol" Ambiguity: Initial research into "this compound" revealed ambiguity, with the term associated with a gadolinium-based contrast agent (GBCA), a calcium salt listed as an inactive ingredient in a commercial contrast agent formulation, and an impurity of a GBCA. To provide a clear and relevant comparison for researchers, scientists, and drug development professionals, this guide focuses on a well-established and clinically significant macrocyclic GBCA, Gadoteridol . This document serves to cross-validate the experimental results of Gadoteridol against other commonly used magnetic resonance imaging (MRI) contrast agents, providing a comprehensive overview of its performance based on available experimental data.
Introduction to Gadolinium-Based Contrast Agents (GBCAs)
GBCAs are paramagnetic substances administered intravenously to enhance the contrast of MRI images. The core of these agents is the gadolinium ion (Gd³⁺), which has seven unpaired electrons, making it highly effective at shortening the longitudinal relaxation time (T1) of nearby water protons. This T1-shortening effect leads to a brighter signal on T1-weighted images, improving the visualization of tissues and pathologies.
Free Gd³⁺ is toxic, so it is chelated with an organic ligand to form a stable complex that can be safely administered and efficiently eliminated from the body. GBCAs are broadly classified based on the structure of their chelating ligand into two main categories: linear and macrocyclic agents.
Mechanism of Action of GBCAs
The primary mechanism of action for GBCAs involves the interaction of the Gd³⁺ ion with water molecules. The chelated Gd³⁺ complex tumbles in solution, creating a fluctuating magnetic field that enhances the relaxation rate of adjacent water protons. This effect is most pronounced for water molecules that directly coordinate with the Gd³⁺ ion (inner-sphere relaxation) but also extends to water molecules diffusing near the complex (outer-sphere relaxation). The efficiency of a GBCA is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate of the solvent per unit concentration of the contrast agent.
Comparative Analysis of Gadoteridol with Other GBCAs
Gadoteridol is a non-ionic, macrocyclic GBCA. Its performance is best understood in comparison to other agents in its class, such as Gadobutrol and Gadoteric acid, as well as to the class of linear GBCAs.
Physicochemical Properties and Relaxivity
Relaxivity is a key measure of the efficacy of a GBCA. Higher r1 relaxivity generally translates to better contrast enhancement at a given dose. The relaxivity of GBCAs can vary with the magnetic field strength of the MRI scanner.
| Contrast Agent | Chemical Structure | Ionic/Non-ionic | r1 Relaxivity (L·mmol⁻¹·s⁻¹) in Human Plasma at 1.5 T | r1 Relaxivity (L·mmol⁻¹·s⁻¹) in Human Plasma at 3 T |
| Gadoteridol | Macrocyclic | Non-ionic | 4.1 - 4.3[1] | ~3.6 |
| Gadobutrol | Macrocyclic | Non-ionic | 4.7 - 5.2[1] | ~4.9 |
| Gadoteric acid | Macrocyclic | Ionic | ~3.5 | ~3.4 |
| Gadopentetate dimeglumine | Linear | Ionic | ~3.8 | ~3.1 |
| Gadodiamide | Linear | Non-ionic | ~4.1 | ~3.6 |
Data compiled from multiple sources. Absolute values may vary slightly between studies.
Gadobutrol consistently exhibits a higher r1 relaxivity compared to Gadoteridol and Gadoteric acid across different magnetic field strengths[2]. This is attributed to its molecular structure and higher gadolinium concentration in its formulation (1.0 M for Gadobutrol vs. 0.5 M for Gadoteridol)[1].
Diagnostic Efficacy and Clinical Performance
The ultimate measure of a contrast agent's utility is its performance in a clinical setting. Numerous studies have compared the diagnostic efficacy of Gadoteridol with other GBCAs, particularly in neuroimaging.
| Comparison | Study Population | Key Findings |
| Gadoteridol vs. Gadobutrol and Gadoteric acid | 460 patients for CNS MRI | No significant differences in image quality, diagnostic accuracy for malignancy, or adverse event rates were observed between Gadoteridol and the other macrocyclic agents[3]. |
| Gadoteridol vs. Gadobutrol (TRUTH Study) | 229 patients with brain tumors | At the standard dose of 0.1 mmol/kg, both agents provided similar diagnostic information for the visualization and characterization of brain lesions. The higher concentration of Gadobutrol did not offer a significant benefit for routine morphological imaging[1]. |
| Gadoteridol vs. Gadobutrol (Single-center study) | 51 patients for neurosurgery | This study found a preference for Gadobutrol in terms of contrast enhancement, which may be attributed to its higher relaxivity[3]. |
Safety and Stability
The stability of the Gd³⁺-ligand complex is a critical safety consideration. Dissociation of the toxic free Gd³⁺ ion in the body is a concern, particularly with less stable agents. Macrocyclic GBCAs, like Gadoteridol, form a cage-like structure around the Gd³⁺ ion, offering higher thermodynamic and kinetic stability compared to linear agents.
-
In vitro studies have shown that macrocyclic agents, including Gadoteridol, remain largely intact when challenged with competing ions like zinc and copper, whereas linear agents show a higher degree of dissociation[4].
-
In vivo animal studies have demonstrated lower levels of residual gadolinium in tissues after the administration of macrocyclic agents compared to linear agents[4].
-
Human studies have also supported the higher stability of macrocyclic agents, with significantly less gadolinium deposition found in the bone of patients who received Gadoteridol compared to those who received the linear agent Gadodiamide[4].
Experimental Protocols
The data presented in this guide are derived from rigorous experimental and clinical studies. Below are outlines of the typical methodologies employed.
Measurement of Relaxivity
The T1 relaxivity of a contrast agent is determined by measuring the T1 relaxation times of phantom solutions containing varying concentrations of the agent.
Clinical Trials for Diagnostic Efficacy
Comparative clinical trials are essential for validating the diagnostic performance of a contrast agent. A common design is the intra-individual crossover study.
Protocol for an Intra-individual Crossover Comparison of Two GBCAs:
-
Patient Recruitment: A cohort of patients with known or suspected pathology (e.g., brain tumors) is enrolled.
-
Randomization: Each patient receives both contrast agents (e.g., Gadoteridol and Gadobutrol) in two separate MRI examinations, with the order of administration being randomized. A sufficient washout period is allowed between the two examinations.
-
Standardized Imaging Protocol: Both MRI examinations are performed using the same scanner, magnetic field strength, and imaging sequences to ensure consistency. The dose of each contrast agent is standardized (e.g., 0.1 mmol/kg body weight).
-
Blinded Image Evaluation: The acquired images are anonymized and reviewed by multiple independent radiologists who are blinded to which contrast agent was used for each examination.
-
Efficacy Endpoints: The radiologists assess various qualitative and quantitative endpoints, such as:
-
Contrast enhancement preference
-
Lesion border delineation
-
Visualization of lesion internal morphology
-
Lesion-to-background signal intensity ratio
-
-
Safety Assessment: The incidence of any adverse events following the administration of each contrast agent is recorded and compared.
-
Statistical Analysis: The collected data are statistically analyzed to determine if there are any significant differences in diagnostic efficacy and safety between the two agents.
Cross-Validation with Alternative Imaging Methods
While GBCAs are the mainstay for contrast-enhanced MRI, other classes of contrast agents are also used in clinical practice and research.
Iron-Based Contrast Agents
Ferumoxytol is an iron-based contrast agent that acts as both a T1 (positive) and T2 (negative) contrast agent. It has a much higher r1 relaxivity than GBCAs (e.g., ~19.0 mM⁻¹s⁻¹ at 1.5 T for ferumoxytol in a biological medium)[5]. However, its primary approved indication is for the treatment of iron deficiency anemia, with off-label use in MRI.
Manganese-Based Contrast Agents
Manganese-based agents are another class of paramagnetic contrast agents. Mangafodipir was a previously available agent that was taken up by hepatocytes and used for liver imaging[6].
Non-Metal-Based Contrast Agents
Research is ongoing into the development of non-metal-based contrast agents to avoid the potential toxicity associated with metal ions. These include agents for fluorine-19 (¹⁹F) MRI and chemical exchange saturation transfer (CEST) imaging[7][8]. These are currently investigational and not in routine clinical use.
Conclusion
The experimental evidence from in vitro studies, preclinical research, and large-scale clinical trials demonstrates that Gadoteridol is a safe and effective macrocyclic gadolinium-based contrast agent. Its diagnostic performance in neuroimaging is comparable to that of other macrocyclic agents like Gadobutrol and Gadoteric acid at standard clinical doses[1][3]. The key differentiator between macrocyclic and linear GBCAs lies in their stability, with macrocyclic agents like Gadoteridol showing a superior safety profile with respect to gadolinium retention in the body[4]. While agents with higher relaxivity, such as Gadobutrol, may offer advantages in specific applications, for routine morphological imaging, Gadoteridol provides excellent diagnostic quality. The ongoing development of alternative contrast agent classes, such as iron-based and non-metal-based agents, holds promise for the future of contrast-enhanced MRI.
References
- 1. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. appliedradiology.com [appliedradiology.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pubs.acs.org [pubs.acs.org]
benchmarking Calteridol's performance against industry-standard compounds
Disclaimer: Calteridol is a fictional compound. This guide uses the well-documented epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, and its alternatives as a template to demonstrate a comparative analysis framework for researchers, scientists, and drug development professionals.
Comparative Performance Analysis: EGFR Tyrosine Kinase Inhibitors
This guide provides a comparative overview of Gefitinib against other industry-standard EGFR tyrosine kinase inhibitors (TKIs), Erlotinib and Afatinib. The data presented is intended to offer a clear performance benchmark based on key pharmacological metrics.
Data Presentation: TKI Performance Metrics
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for Gefitinib, Erlotinib, and Afatinib against EGFR. Lower IC₅₀ values are indicative of higher potency.
| Compound | Target | IC₅₀ (nM) | Cell Line(s) |
| Gefitinib | EGFR | 2-37 | A431, various NSCLC lines |
| Erlotinib | EGFR | 2-20 | Various cancer cell lines |
| Afatinib | EGFR (ErbB family) | 0.5-10 | Various NSCLC lines |
Data compiled from publicly available pharmacological studies. Specific IC₅₀ values can vary based on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay determines the concentration of a compound required to inhibit cell viability by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., A549 lung adenocarcinoma cells) are seeded into 96-well plates at a density of 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are treated with various concentrations of the TKI (e.g., Gefitinib, Erlotinib, Afatinib) and incubated for an additional 24-72 hours.[2]
-
MTT Reagent Addition: After the treatment period, the media is removed, and 100 µL of phosphate-buffered saline (PBS) is added to each well, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent. The plates are then incubated for 2-4 hours at 37°C.[1][2]
-
Solubilization: The resulting formazan crystals, which are formed by viable cells, are dissolved by adding a solubilizing agent such as dimethyl sulfoxide (DMSO).[1][2]
-
Absorbance Measurement: The absorbance of the solution is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2]
-
IC₅₀ Determination: The IC₅₀ value is calculated by plotting the cell viability percentage against the different concentrations of the compound.[2]
Western Blot for EGFR Pathway Inhibition
This technique is used to detect changes in protein phosphorylation, indicating pathway inhibition.
Methodology:
-
Sample Preparation: Cells are treated with the TKI or a control. After treatment, the cells are lysed to extract proteins. The total protein concentration is determined using a BCA protein assay.[3]
-
Gel Electrophoresis: The protein samples are heated and loaded into an SDS-PAGE gel. An electric current is applied to separate the proteins based on their molecular weight.[4]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[4]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific antibody binding.[4][5]
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically targets the protein of interest (e.g., phosphorylated EGFR, phosphorylated ERK). This is typically done overnight at 4°C.[3][5] Following this, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody.[5][6]
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme on the secondary antibody to produce light. This light is captured using X-ray film or a digital imager to visualize the protein bands.[5][7]
Visualizations
Signaling Pathway Diagram
The diagram below illustrates the EGFR signaling cascade and the point of inhibition for TKIs like Gefitinib. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation and survival.[8][9][10] Gefitinib and similar TKIs competitively bind to the ATP-binding site in the EGFR tyrosine kinase domain, preventing this phosphorylation and blocking downstream signaling.[11][12][13]
Caption: EGFR signaling pathway and TKI inhibition point.
Experimental Workflow Diagram
The following diagram outlines the workflow for comparing the efficacy of different TKIs using cell-based assays.
Caption: Workflow for comparative TKI efficacy testing.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 10. ClinPGx [clinpgx.org]
- 11. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Gefitinib? [synapse.patsnap.com]
A Comparative Guide to the Validation of a Calteridol-Specific Monoclonal Antibody for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and validation of a new Calteridol-specific monoclonal antibody, clone mAb-CTX-V1. The performance of this antibody is evaluated against a commercially available polyclonal antibody (PolyAb-CTX) and a standard analytical chemistry method, Liquid Chromatography-Mass Spectrometry (LC-MS). The experimental data and detailed protocols herein aim to assist researchers in making informed decisions for the selection of reagents for the accurate detection and quantification of this compound in various immunoassays.
Introduction to this compound and its Mechanism of Action
This compound is a novel, synthetic small molecule inhibitor targeting CaltKinase, a serine/threonine kinase integral to the Growth Factor Receptor Z (GFR-Z) signaling pathway. In various oncogenic pathways, the overexpression of GFR-Z leads to the constitutive activation of CaltKinase, which in turn promotes the transcription of genes involved in cell proliferation and angiogenesis. By selectively inhibiting CaltKinase, this compound presents a promising therapeutic strategy for cancers characterized by GFR-Z pathway dysregulation. The development of robust and specific immunoassays is paramount for the preclinical and clinical development of this compound, enabling accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and efficacy studies.
Caption: The GFR-Z signaling cascade and the inhibitory action of this compound on CaltKinase.
Comparative Performance Analysis
The performance of the new monoclonal antibody mAb-CTX-V1 was rigorously tested and compared with a polyclonal antibody alternative (PolyAb-CTX) and the gold-standard LC-MS method. The following tables summarize the key performance metrics.
Table 1: Sensitivity and Specificity
| Parameter | mAb-CTX-V1 (Monoclonal) | PolyAb-CTX (Polyclonal) | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 ng/mL | 2.0 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 5.0 ng/mL | 0.3 ng/mL |
| Cross-Reactivity (Metabolite M1) | < 0.1% | 5.2% | Not Applicable |
| Cross-Reactivity (Metabolite M2) | < 0.1% | 8.9% | Not Applicable |
| Lot-to-Lot Variability | < 5% | 15-20% | < 2% |
Table 2: Application-Specific Performance
| Application | mAb-CTX-V1 (Monoclonal) | PolyAb-CTX (Polyclonal) | LC-MS/MS |
| Competitive ELISA | Excellent | Good | Not Applicable |
| Western Blot (Conjugate) | Specific Band at ~50 kDa | Multiple Bands | Not Applicable |
| Immunohistochemistry (IHC) | Low Background, Clear Signal | High Background | Not Applicable |
| Assay Time (Sample to Result) | ~4 hours | ~4 hours | ~8-12 hours |
| Throughput | High | High | Low |
Experimental Validation Workflow
The validation of the mAb-CTX-V1 antibody followed a multi-step process to ensure its specificity, sensitivity, and suitability for various immunoassays.
Caption: Workflow for the validation of the this compound-specific monoclonal antibody (mAb-CTX-V1).
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Competitive ELISA for this compound Quantification
This protocol describes a competitive enzyme-linked immunosorbent assay for the quantification of this compound in human plasma.
Materials:
-
96-well microplate coated with this compound-BSA conjugate
-
mAb-CTX-V1 Antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (2M H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Buffer (PBS with 1% BSA)
-
This compound standards and plasma samples
Procedure:
-
Prepare this compound standards by serial dilution in drug-free plasma.
-
Add 50 µL of standards or plasma samples to the wells of the coated microplate.
-
Add 50 µL of diluted mAb-CTX-V1 to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB substrate and incubate in the dark for 15 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Read the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.
Western Blot for Specificity Confirmation
This protocol is designed to confirm the specificity of mAb-CTX-V1 against a this compound-carrier protein conjugate.
Materials:
-
This compound-BSA conjugate
-
Unconjugated BSA (as a negative control)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (5% non-fat milk in TBST)
-
mAb-CTX-V1 Antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Load 1 µg of this compound-BSA conjugate and 1 µg of unconjugated BSA into separate lanes of an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with mAb-CTX-V1 (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 5 times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager. A specific band should be observed only in the lane with the this compound-BSA conjugate.
Immunohistochemistry (IHC) for Tissue Localization
This protocol details the use of mAb-CTX-V1 for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections from dosed animal models.
Materials:
-
FFPE tissue sections on charged slides
-
Antigen retrieval solution (Citrate buffer, pH 6.0)
-
Blocking solution (3% H₂O₂ followed by 5% goat serum)
-
mAb-CTX-V1 Antibody
-
HRP-polymer conjugate detection system
-
DAB chromogen
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval in Citrate buffer for 20 minutes.
-
Block endogenous peroxidase with 3% H₂O₂ for 10 minutes.
-
Block non-specific binding with 5% goat serum for 30 minutes.
-
Incubate with mAb-CTX-V1 antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Apply HRP-polymer conjugate and incubate for 30 minutes.
-
Wash with PBS.
-
Apply DAB chromogen and monitor for signal development.
-
Counterstain with hematoxylin, dehydrate, and mount the slides.
Conclusion
The data presented in this guide demonstrate that the monoclonal antibody mAb-CTX-V1 offers superior performance compared to the polyclonal alternative, PolyAb-CTX, in terms of sensitivity, specificity, and lot-to-lot consistency. While LC-MS/MS provides the highest sensitivity, its low throughput and long assay time make mAb-CTX-V1 a more suitable choice for high-throughput screening and routine sample analysis in a drug development setting. The detailed protocols provided herein should enable researchers to readily implement robust and reliable immunoassays for the study of this compound.
Assessing the Translational Relevance of Calteridol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Calteridol (gadoteridol) with other gadolinium-based contrast agents (GBCAs). The following sections present a comprehensive overview of its performance, supported by experimental data, to aid in assessing its translational relevance.
Comparative Efficacy and Safety of this compound
This compound is a macrocyclic, non-ionic gadolinium-based contrast agent used to enhance magnetic resonance imaging (MRI). Its primary function is to shorten the T1 relaxation time of water protons in its vicinity, leading to a brighter signal on T1-weighted images and improved visualization of tissues and lesions. The translational relevance of this compound is underscored by its established use in both preclinical animal models and clinical diagnostics.
Quantitative Data Summary
The following tables summarize key performance indicators of this compound in comparison to other commonly used GBCAs.
Table 1: Comparison of Diagnostic Efficacy in Central Nervous System (CNS) Lesions
| Feature | This compound (Gadoteridol) | Gadopentetate Dimeglumine | Gadobutrol | Gadoteric Acid |
| Lesion Enhancement | Effective | Similar to this compound | Superior to this compound in some studies | No significant difference from this compound |
| Lesion Visualization | Good to Excellent | No significant difference from this compound | No significant difference from this compound | Good to Excellent |
| Diagnostic Accuracy | 95.4% | Not specified in direct comparison | 96.9% | Not specified in direct comparison |
| Sensitivity for Malignancy | 88.2% | Not specified in direct comparison | 93.7% | Not specified in direct comparison |
| Specificity for Malignancy | 96.5% | Not specified in direct comparison | 97.4% | Not specified in direct comparison |
Data compiled from a phase III clinical trial comparing this compound and gadopentetate dimeglumine, and a study comparing this compound with gadobutrol and gadoteric acid.[1]
Table 2: Safety Profile Comparison
| Adverse Event | This compound (Gadoteridol) | Gadopentetate Dimeglumine | Gadobutrol |
| Overall Adverse Event Rate | No significant difference from gadopentetate dimeglumine | Similar to this compound | No significant difference from this compound |
| Drug-Related Adverse Events | 9.7% | Not specified in direct comparison | 10.0% |
Data from a comparative study of this compound and gadobutrol. Note: The overall incidence of adverse events with GBCAs is low.[1]
Table 3: Preclinical Comparison in Lung Ventilation Imaging (Animal Model)
| Parameter | Aerosolized this compound (Gadoteridol) | Aerosolized Gadopentetate Dimeglumine |
| Pulmonary Signal Intensity Increase (Right Lung) | 45% ± 12% | 26% ± 25% |
| Pulmonary Signal Intensity Increase (Left Lung) | 43% ± 10% | 25% ± 12% |
| Aerosol Distribution Homogeneity | Homogeneous | Homogeneous |
Data from a study in a porcine model.[2]
Mechanism of Action: T1 Relaxation Enhancement
The fundamental mechanism of action for all gadolinium-based contrast agents is the paramagnetic effect of the gadolinium ion (Gd³⁺). This ion has seven unpaired electrons, creating a strong magnetic moment. When placed in the strong magnetic field of an MRI scanner, the Gd³⁺ ion interacts with surrounding water molecules, accelerating the rate at which their protons return to their low-energy state after being excited by radiofrequency pulses. This process, known as T1 relaxation, results in a stronger signal and, consequently, a brighter image in T1-weighted MRI scans.
Mechanism of T1 relaxation enhancement by this compound.
Experimental Protocols
While specific, detailed protocols from every cited study are proprietary, the following represents a generalized experimental protocol for a comparative clinical trial of gadolinium-based contrast agents in CNS imaging, based on the methodologies of published studies.
Objective: To compare the efficacy and safety of this compound to an alternative GBCA for contrast-enhanced MRI of intracranial lesions.
Study Design: Phase III, randomized, double-blind, cross-over.
Patient Population:
-
Inclusion Criteria: Adult patients with known or suspected intracranial lesions requiring contrast-enhanced MRI.
-
Exclusion Criteria: Contraindications to MRI (e.g., pacemakers), known allergy to GBCAs, severe renal impairment.
Materials:
-
This compound (Gadoteridol) solution for injection.
-
Comparator GBCA solution for injection.
-
MRI scanner (e.g., 1.5T or 3T).
-
Standard pre- and post-contrast imaging sequences (e.g., T1-weighted spin-echo, T1-weighted gradient-echo).
-
IV administration supplies.
Procedure:
-
Patient Screening and Consent: Eligible patients are recruited and provide informed consent.
-
Randomization: Patients are randomly assigned to one of two treatment sequences (e.g., this compound first, then comparator, or vice versa).
-
First MRI Examination:
-
Pre-contrast (unenhanced) MRI scans of the brain are acquired using standardized sequences.
-
The first assigned GBCA is administered intravenously at a standard dose (e.g., 0.1 mmol/kg body weight).
-
Post-contrast MRI scans are acquired at specified time points after injection.
-
Vital signs are monitored, and any adverse events are recorded.
-
-
Washout Period: A washout period of 3-7 days is observed between the two MRI examinations.
-
Second MRI Examination:
-
The procedure from step 3 is repeated with the second assigned GBCA.
-
-
Image Analysis:
-
All MRI scans are anonymized and reviewed independently by at least two blinded radiologists.
-
Efficacy endpoints are evaluated, including:
-
Number and location of lesions detected.
-
Degree of lesion enhancement (qualitative and quantitative).
-
Lesion border delineation and internal morphology.
-
Overall diagnostic preference.
-
-
-
Safety Assessment: All reported adverse events are documented and categorized. Pre- and post-dose laboratory tests (e.g., renal function) are compared.
-
Statistical Analysis: Appropriate statistical tests are used to compare the efficacy and safety data between the two GBCAs.
Workflow for a comparative MRI contrast agent clinical trial.
Conclusion
The available data indicates that this compound (gadoteridol) is an effective and well-tolerated gadolinium-based contrast agent with a safety and efficacy profile comparable to other macrocyclic agents like gadobutrol and gadoteric acid in CNS imaging. In preclinical models of lung ventilation imaging, aerosolized this compound demonstrated superior signal enhancement compared to gadopentetate dimeglumine. The choice of a specific GBCA in a research or clinical setting will depend on various factors, including the specific imaging application, institutional preferences, and considerations of gadolinium retention, where macrocyclic agents are generally favored. This guide provides a foundation for assessing the translational potential of this compound research findings.
References
Comparative Cost-Effectiveness of Calteridol and Alternatives in Preclinical Research
In the landscape of preclinical and clinical research, the selection of appropriate imaging agents is critical for generating reliable and reproducible data. For researchers utilizing magnetic resonance imaging (MRI), gadolinium-based contrast agents (GBCAs) are often indispensable for enhancing tissue contrast and visualizing anatomical structures. This guide provides a comparative cost-effectiveness analysis of Calteridol, a gadolinium-based contrast agent, alongside its primary alternatives. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding contrast agent selection.
For the purposes of this guide, "this compound" will be considered as gadopentetic acid (gadopentetate dimeglumine), a linear GBCA, and will also be discussed in the context of gadoteridol, a macrocyclic GBCA of which it is a component. The primary comparators include other widely used GBCAs: gadobutrol, a macrocyclic non-ionic agent, and gadobenate dimeglumine, a linear ionic agent.
Performance Comparison
The performance of a contrast agent in a research setting is primarily determined by its efficacy in enhancing image quality and its safety profile. Key efficacy metrics include relaxivity, which influences the degree of signal enhancement, and diagnostic accuracy in delineating lesions and tissues.
Table 1: Efficacy of this compound (Gadopentetate Dimeglumine) vs. Alternatives
| Feature | This compound (Gadopentetate Dimeglumine) | Gadobutrol | Gadobenate Dimeglumine | Gadoteridol |
| Structure | Linear Ionic | Macrocyclic Non-ionic | Linear Ionic | Macrocyclic Non-ionic |
| T1 Relaxivity (in plasma at 1.5T) | ~4.1 L mmol⁻¹s⁻¹ | ~5.0 L mmol⁻¹s⁻¹ | ~6.3 L mmol⁻¹s⁻¹ | ~4.2 L mmol⁻¹s⁻¹ |
| Lesion Enhancement | Standard | Generally higher than linear agents at equivalent doses[1][2] | Higher than other linear and some macrocyclic agents[3] | Similar to other macrocyclic agents |
| Diagnostic Accuracy | Effective | High, with studies showing improved lesion detection over gadopentetate dimeglumine[1][2] | High, with demonstrated superiority in some applications[3] | High, with similar performance to gadobutrol in some studies[4][5] |
Table 2: Safety Profile of this compound (Gadopentetate Dimeglumine) vs. Alternatives
| Feature | This compound (Gadopentetate Dimeglumine) | Gadobutrol | Gadobenate Dimeglumine | Gadoteridol |
| Gadolinium Stability | Lower (Linear) | Higher (Macrocyclic) | Lower (Linear) | Higher (Macrocyclic) |
| Risk of Gadolinium Retention | Higher | Lower | Higher | Lower |
| Risk of Nephrogenic Systemic Fibrosis (NSF) | Higher risk group | Lower risk group | Higher risk group | Lower risk group |
| Acute Adverse Reactions | Low incidence (approx. 0.4%)[5] | Low incidence | Low incidence | Low incidence |
Cost-Effectiveness Analysis
A direct cost-effectiveness analysis requires a comparison of both the costs and the outcomes of different interventions. While formal pharmacoeconomic studies comparing these specific agents are scarce in the public domain, a comparative analysis can be constructed based on available pricing and efficacy data.
Table 3: Cost Comparison of MRI Contrast Agents
| Contrast Agent | Brand Name(s) | Estimated Price (per mL) | Typical Dose (0.1 mmol/kg for a 70kg person) | Estimated Cost per Dose |
| Gadopentetate Dimeglumine | Magnevist | Not readily available | 14 mL | Variable |
| Gadoteridol | ProHance | Not readily available | 14 mL | Variable |
| Gadobutrol | Gadavist | ~$5.40 - $5.80[6] | 7 mL | ~$37.80 - $40.60 |
| Gadobenate Dimeglumine | MultiHance | ~$5.21 - $6.11[6] | 14 mL | ~$72.94 - $85.54 |
Note: Prices are estimates based on available online data and may vary significantly based on institutional contracts, volume, and location. The price for gadopentetate dimeglumine and gadoteridol is not consistently publicly available.
Based on the available data, macrocyclic agents like gadobutrol may offer a superior safety profile regarding gadolinium retention for a comparable or potentially lower cost per dose than some linear agents like gadobenate dimeglumine. While the efficacy of gadobenate dimeglumine is high, its higher cost per dose necessitates a careful consideration of the specific research needs. The lack of transparent pricing for gadopentetate dimeglumine and gadoteridol makes a direct cost comparison with "this compound" challenging. However, given the comparable efficacy and superior safety profile of macrocyclic agents, a strong argument can be made for their cost-effectiveness, particularly in longitudinal studies requiring repeated contrast administration.
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of comparative studies. Below are summaries of the experimental protocols for key studies comparing the performance of these contrast agents.
TRUTH Study: Gadobutrol vs. Gadoteridol in Brain Tumor Imaging
-
Objective: To compare the diagnostic efficacy of gadobutrol and gadoteridol in patients with known or suspected brain tumors.
-
Study Design: A multicenter, randomized, double-blind, intraindividual crossover study.[4][7]
-
Procedure: Each patient underwent two identical 1.5T MRI examinations, one with gadobutrol and one with gadoteridol, administered in a randomized order at a standard dose of 0.1 mmol/kg.[7][8] The interval between scans was 2-14 days.[7]
-
Image Analysis: Three blinded neuroradiologists independently evaluated the images for qualitative (lesion conspicuity, border delineation, internal morphology) and quantitative (lesion enhancement) parameters.[4][8]
-
Outcome: The study found no significant difference in diagnostic information between gadobutrol and gadoteridol for routine morphologic brain tumor imaging.[4][5]
MERIT Study: Gadobenate Dimeglumine vs. Gadobutrol in Brain Imaging
-
Objective: To compare the diagnostic performance of gadobenate dimeglumine and gadobutrol in patients with known or suspected brain lesions.
-
Study Design: A multicenter, randomized, double-blind, intraindividual crossover study.
-
Participants: Patients with CNS lesions.
-
Procedure: Each patient received 0.1 mmol/kg of both gadobenate dimeglumine and gadobutrol in two separate, identical MRI examinations.
-
Image Analysis: Blinded readers assessed qualitative and quantitative aspects of lesion enhancement.
-
Outcome: Gadobenate dimeglumine showed significantly greater signal intensity and contrast enhancement compared to gadobutrol at equivalent doses, suggesting an advantage for the higher relaxivity agent.[3]
Visualizing the Comparison
To further clarify the relationships and workflows discussed, the following diagrams are provided.
References
- 1. Detection of cerebral metastases on magnetic resonance imaging: intraindividual comparison of gadobutrol with gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic value of gadobutrol versus gadopentetate dimeglumine in enhanced MRI of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Injectable Contrast Agents - Pharmaceutical : MXR Imaging [shop.mxrimaging.com]
- 4. Are There Differences between Macrocyclic Gadolinium Contrast Agents for Brain Tumor Imaging? Results of a Multicenter Intraindividual Crossover Comparison of Gadobutrol with Gadoteridol (the TRUTH Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TRUTH confirmed: validation of an intraindividual comparison of gadobutrol and gadoteridol for imaging of glioblastoma using quantitative enhancement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multihance Prices, Coupons, Copay Cards & Patient Assistance - Drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. ajnr.org [ajnr.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Calteridol
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safe Handling and Disposal of Calteridol, a Gadolinium-Based Contrast Agent.
This document provides crucial safety and logistical information for the proper disposal of this compound. Given that this compound is a gadolinium-based contrast agent (GBCA), its disposal requires careful consideration to ensure personnel safety and prevent environmental contamination. The following procedures are based on established guidelines for handling chemical and pharmaceutical waste, with specific attention to the properties of GBCAs.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound and its calcium salt.
| Property | This compound | This compound Calcium |
| CAS Number | 120041-08-9 | 121915-83-1 |
| Molecular Formula | C17H32N4O7 | C34H58Ca3N8O14 |
| Molecular Weight | 404.5 g/mol | 923.1 g/mol |
| IUPAC Name | 2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | tricalcium;bis(2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate) |
Procedural, Step-by-Step Guidance for this compound Disposal
Currently, there are no specific regulations that mandate a particular disposal method for GBCAs like this compound. However, due to the recognized toxicity of free gadolinium, it is imperative to manage its disposal as hazardous waste to prevent its release into the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is worn. This is a critical step to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: Wear impervious, flame-retardant protective clothing.[1] Handle the material with gloves that have been inspected for integrity before use.[1] After handling, wash and dry hands thoroughly.[1]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator.[1]
Step 2: Containment of Spills
In the event of a spill, immediate and proper containment is necessary to prevent wider contamination.
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains, as this can lead to environmental contamination.[1]
-
Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Step 3: Waste Collection and Storage
Proper collection and storage of this compound waste are essential pending final disposal.
-
Container: Use a designated, well-labeled, and tightly closed container for this compound waste.[1]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area.[1]
Step 4: Final Disposal
The final disposal of this compound waste must be conducted in a manner that is both safe and compliant with regulations.
-
Professional Disposal Service: It is highly recommended to contact a licensed professional waste disposal service to handle the final disposal of this compound.[2] The material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Regulatory Compliance: Ensure that the disposal method complies with all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps to be followed for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a guide and should not replace a thorough risk assessment and adherence to all applicable institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Comprehensive Safety and Handling Protocol for Calteridol
Hazard Identification and Risk Assessment
Calteridol and its calcium salt are used in medical applications, including as contrast agents for MRI, and have demonstrated antibacterial and antifungal properties.[1][2] While generally considered safe for clinical use, the occupational hazards associated with handling the pure compound in a laboratory setting are not well-documented.[2] Therefore, it should be handled as a compound of unknown potency with potential for physiological effects.
Assumed Primary Hazards:
-
Respiratory Tract Irritation: Fine powders can cause irritation upon inhalation.
-
Skin and Eye Irritation: Direct contact may cause localized irritation.
-
Unknown Systemic Effects: As a biologically active compound, absorption may lead to unforeseen physiological effects.
A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound. The following table summarizes the required equipment for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves (single pair) | Lab coat | Not generally required |
| Weighing/Aliquoting (Solid) | Chemical splash goggles | Double-glove with nitrile gloves | Fully-buttoned lab coat with elastic cuffs | N95/FFP2 respirator (minimum) |
| Solubilization/Dilution | Chemical splash goggles | Double-glove with nitrile gloves | Fully-buttoned lab coat with elastic cuffs | Work within a certified chemical fume hood |
| In-vitro/In-vivo Administration | Safety glasses with side shields | Nitrile gloves (single pair) | Lab coat | Not required if in solution and handled properly |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Lab coat | N95/FFP2 respirator if handling solid waste |
Experimental Protocols: Safe Handling Workflow
Adherence to a strict, step-by-step workflow is critical to ensure safety. The following protocol outlines the key stages of handling this compound in a research setting.
3.1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for handling solid this compound.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood before introducing the compound.
-
Designate a specific area within the lab for this compound handling to prevent cross-contamination.
3.2. Weighing and Solubilization:
-
Perform all weighing of solid this compound inside a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Carefully add the solvent to the solid compound to minimize aerosol generation.
-
Ensure the container is securely capped before removing it from the fume hood.
3.3. Post-Handling Decontamination:
-
Wipe down all surfaces and equipment within the fume hood with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
Carefully doff PPE, removing gloves last, and dispose of them in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after completing the work.
Caption: Diagram 1: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Plan
Immediate and correct response to a spill or exposure is crucial.
4.1. Spill Response Plan:
-
Solid Spill (<1g):
-
Alert personnel in the immediate area.
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Wearing appropriate PPE (double gloves, goggles, lab coat, N95 respirator), wet the paper towels with water to dampen the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with a suitable detergent, followed by water.
-
-
Liquid Spill (<50mL):
-
Alert personnel and restrict access to the area.
-
Cover the spill with absorbent pads or granules.
-
Once absorbed, collect the material using non-sparking tools and place it in a sealed container for disposal.
-
Decontaminate the area thoroughly.
-
Caption: Diagram 2: Logical workflow for responding to a this compound spill.
4.2. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
5.1. Waste Segregation and Collection:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-proof container. The label must read "Hazardous Waste: this compound".
-
Liquid Waste: Collect in a compatible, sealed, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: All needles or sharps contaminated with this compound must be disposed of in a designated sharps container.
5.2. Final Disposal:
-
All waste must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination.[3]
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
